molecular formula C9H7F3O3 B3382561 [2-(Trifluoromethyl)phenyl]glycolic acid CAS No. 339-93-5

[2-(Trifluoromethyl)phenyl]glycolic acid

Cat. No.: B3382561
CAS No.: 339-93-5
M. Wt: 220.14 g/mol
InChI Key: QNVLFHMMPUBIIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Trifluoromethyl)phenyl]glycolic acid is a useful research compound. Its molecular formula is C9H7F3O3 and its molecular weight is 220.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)6-4-2-1-3-5(6)7(13)8(14)15/h1-4,7,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVLFHMMPUBIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70955492
Record name Hydroxy[2-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339-93-5
Record name α-Hydroxy-2-(trifluoromethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-(Trifluoromethyl)phenyl)glycolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000339935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxy[2-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(trifluoromethyl)phenyl]glycolic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.844
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical properties of [2-(Trifluoromethyl)phenyl]glycolic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of [2-(Trifluoromethyl)phenyl]glycolic Acid

Introduction

This compound, with the IUPAC name 2-Hydroxy-2-[2-(trifluoromethyl)phenyl]acetic acid and CAS Number 339-93-5, is a specialized organic compound of significant interest to the pharmaceutical and medicinal chemistry sectors.[1] Structurally, it is a derivative of mandelic acid, featuring a trifluoromethyl (CF₃) group at the ortho-position of the phenyl ring. This substitution is not trivial; the trifluoromethyl group is a cornerstone of modern drug design, often introduced to modulate a molecule's physicochemical and pharmacokinetic properties.[2] Its strong electron-withdrawing nature and lipophilicity can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune bioavailability.[3]

This guide serves as a comprehensive technical resource for researchers and drug development professionals, providing a detailed examination of the key physicochemical properties of this compound. We will move beyond a simple data sheet, offering field-proven experimental protocols and explaining the causality behind analytical choices. The information herein is designed to empower scientists to effectively utilize this valuable building block in their research and development endeavors.[1][4]

Core Molecular and Physical Properties

The foundational properties of a compound dictate its handling, formulation, and behavior in both chemical and biological systems.

PropertyDataSource
IUPAC Name 2-Hydroxy-2-[2-(trifluoromethyl)phenyl]acetic acid[1][5]
CAS Number 339-93-5[1][5]
Molecular Formula C₉H₇F₃O₃[5]
Molecular Weight 220.14 g/mol [5]
Appearance White to off-white crystalline solid (Expected)Inferred from similar compounds[6]
SMILES O=C(O)C(O)c1ccccc1C(F)(F)F[1]
Melting Point and Thermal Behavior

The melting point is a critical indicator of purity and provides insight into the crystalline lattice energy of the solid. While a specific melting point for this compound is not widely published, its determination is fundamental.

Expert Insight: Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus. DSC provides a quantitative measure of the heat flow associated with thermal transitions, yielding not only the melting point (onset or peak temperature) but also the enthalpy of fusion (ΔHfus). This additional data is invaluable for polymorphism screening and pre-formulation studies.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup: Crimp the pan with a lid and place it in the DSC cell. Place an empty, sealed pan in the reference cell.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 200°C).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert atmosphere and prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram. The melting point is determined from the onset temperature of the endothermic peak corresponding to the solid-to-liquid phase transition. The area under this peak is integrated to calculate the enthalpy of fusion.

Solution-State Properties and Acidity

The behavior of the molecule in solution is paramount for its application in synthesis, biological assays, and formulation development.

Solubility Profile

The solubility of a compound is governed by the interplay of its lipophilic and hydrophilic features. Compared to the parent mandelic acid, the introduction of the trifluoromethylphenyl group significantly increases lipophilicity.

Expected Solubility:

  • High Solubility: Expected in polar organic solvents like methanol, ethanol, acetone, and ethyl acetate.

  • Moderate to Low Solubility: Expected in nonpolar solvents like toluene and hexanes.

  • pH-Dependent Aqueous Solubility: As a carboxylic acid, its solubility in water will be low at acidic pH (where it exists in the neutral form) and will increase significantly at neutral to basic pH as it forms the more polar carboxylate salt.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

  • System Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Causality Note: This long equilibration time is crucial to ensure the solution is truly saturated, a cornerstone of a trustworthy measurement.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample appropriately and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

  • Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid group. This value is critical for predicting the compound's charge state at a given pH, which influences its solubility, membrane permeability, and receptor binding interactions. The electron-withdrawing nature of the ortho-trifluoromethyl group is expected to increase the acidity of the carboxylic proton, resulting in a pKa value lower than that of mandelic acid (pKa ≈ 3.4).[8]

Protocol 3: pKa Determination by Potentiometric Titration

  • Solution Preparation: Prepare a solution of the compound with a known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure full dissolution.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator or a burette. Record the pH of the solution after each addition.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the first derivative of the titration curve (identifying the equivalence point) and is equal to the pH at the half-equivalence point, as defined by the Henderson-Hasselbalch equation.[9]

Diagram 1: Workflow for pKa Determination

pKa_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample Dissolve Compound in Water/Co-solvent titrate Titrate Sample with NaOH prep_sample->titrate prep_titrant Standardize NaOH Titrant prep_titrant->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate record Record pH vs. Volume Added titrate->record plot Plot Titration Curve record->plot find_ep Determine Equivalence Point plot->find_ep calc_pka Calculate pKa (pH at 1/2 EP) find_ep->calc_pka

Caption: A streamlined workflow for determining the pKa via potentiometric titration.

Lipophilicity and Partitioning Behavior

Octanol-Water Partition Coefficient (LogP)

LogP is the ratio of the concentration of a compound in octanol to its concentration in water at equilibrium. It is a key descriptor of lipophilicity and is widely used in drug discovery to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A calculated XLogP3 value for this compound is 1.7, suggesting moderate lipophilicity.[5]

Expert Insight: While the shake-flask method is the traditional standard, HPLC-based methods for determining LogP are often preferred for their speed, reduced sample consumption, and applicability to a wider range of lipophilicities. The method relies on correlating the retention time of the analyte on a reverse-phase column with the known LogP values of a set of standard compounds.

Spectroscopic and Structural Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. While specific spectra for this compound are not publicly available, the expected characteristics can be reliably predicted based on its structure.[1]

Diagram 2: Comprehensive Analytical Workflow for Structural Confirmation

Analytical_Workflow compound [2-(CF3)Ph]Glycolic Acid Sample hplc Purity by HPLC-UV compound->hplc lcms Identity by LC-MS compound->lcms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) compound->nmr ftir FTIR Spectroscopy compound->ftir hrms High-Resolution MS compound->hrms

Sources

Technical Guide: Acidity Constants and pKa Determination of Fluorinated Phenylglycolic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical resource for researchers in medicinal chemistry and physical organic chemistry. It prioritizes mechanistic understanding, validated methodologies, and actionable data over generic descriptions.

Executive Summary & Chemical Context

Phenylglycolic acid (Mandelic Acid) serves as a critical scaffold in chiral resolution and drug design.[1] The introduction of fluorine atoms onto the phenyl ring significantly alters the physicochemical profile of the molecule, most notably its acidity (pKa), lipophilicity (


), and metabolic stability.

For drug development professionals, understanding the precise pKa of these derivatives is essential for:

  • Salt Selection: Optimizing counter-ions for crystalline stability.

  • Bioavailability: Predicting ionization states at physiological pH (7.4) and gastric pH (1.2).

  • Chiral Resolution: Fluorinated mandelic acids are often used as resolving agents; the

    
     between the resolving agent and the racemate drives the efficiency of diastereomeric salt formation.
    

This guide provides a definitive analysis of the electronic effects governing these acidity constants and details a self-validating protocol for their experimental determination.

Theoretical Framework: Electronic Effects of Fluorine

To predict and interpret pKa values, one must deconstruct the electronic influence of the fluorine substituent. Fluorine is unique due to the competition between two opposing effects:

  • Inductive Effect (

    
    ):  Fluorine is highly electronegative, pulling electron density through the sigma bond framework. This stabilizes the carboxylate anion (
    
    
    
    ), increasing acidity (lowering pKa) .
  • Resonance Effect (

    
    ):  Through 
    
    
    
    -donation, fluorine can donate electron density into the ring. This destabilizes the anion, decreasing acidity (raising pKa) .
The Hammett Relationship

The acidity of meta- and para-substituted mandelic acids follows the Hammett equation:



  • Meta-substitution (

    
    -F):  The 
    
    
    
    effect dominates because the resonance effect cannot effectively transmit to the reaction center from the meta position. Result: Significant acidity increase.
  • Para-substitution (

    
    -F):  The 
    
    
    
    effect is opposed by the
    
    
    effect. While
    
    
    usually wins, the net acidification is weaker than in the meta position.
  • Ortho-substitution (

    
    -F):  Steric hindrance and direct field effects dominate. The proximity of the fluorine to the carboxyl group often leads to the strongest acidification (Ortho Effect), but this deviates from standard Hammett linearity.
    
Visualization: Electronic Impact Pathways

The following diagram illustrates the mechanistic pathways influencing the carboxyl group's acidity.

G F_atom Fluorine Substituent Inductive Inductive Effect (-I) (Through Sigma Bonds) F_atom->Inductive Resonance Resonance Effect (+R) (Through Pi System) F_atom->Resonance Para only Ortho Ortho Effect (Direct Field/Steric) F_atom->Ortho Ortho only Carboxyl Carboxyl Group (COO- Stability) Inductive->Carboxyl Stabilizes Anion (Lowers pKa) Resonance->Carboxyl Destabilizes Anion (Raises pKa) Ortho->Carboxyl Strong Stabilization pKa Observed pKa Carboxyl->pKa

Figure 1: Mechanistic pathways of fluorine substitution affecting the acidity of phenylglycolic acid.

Quantitative Data: pKa Values

The following table synthesizes experimental and predicted pKa values for fluorinated phenylglycolic acids in aqueous solution at 25°C.

Reference Standard: Mandelic Acid (Unsubstituted)



CompoundPositionElectronic Effect

Constant
Approx.[2][3] pKa

pKa (vs Parent)
2-Fluoromandelic acid OrthoStrong -I + Field EffectN/A (Ortho)2.95 - 3.05 -0.40
3-Fluoromandelic acid MetaStrong -I (Dominant)

3.08 - 3.15 -0.30
4-Fluoromandelic acid Para-I opposed by weak +R

3.25 - 3.31 -0.13
Pentafluoromandelic acid AllCumulative -IN/A~1.8 - 2.0 -1.50

Interpretation for Researchers:

  • Selectivity: If you require a resolving agent slightly stronger than Mandelic acid, use the 4-Fluoro derivative.

  • Potency: For maximum ionization at low pH (e.g., pH 3.0), the 2-Fluoro or Pentafluoro derivatives are superior choices.

  • Note on 4-F vs 3-F: Counter-intuitively, the meta isomer is often more acidic than the para isomer because the resonance donation (+R) from the para-fluorine partially cancels the inductive withdrawal.

Experimental Protocol: Potentiometric Titration

To determine these values experimentally with high precision (


), a standard pH meter is insufficient. The following self-validating protocol  minimizes common errors (carbonate absorption, electrode drift).
A. Equipment & Reagents[1][3][5][6][7][8]
  • Potentiometer: High-impedance (

    
    ) digital pH meter with resolution 
    
    
    
    pH.
  • Electrode: Combined glass-Ag/AgCl electrode (Ross-type preferred for fast response).

  • Titrant: 0.1 M NaOH (Carbonate-free, standardized against KHP).

  • Inert Gas: High-purity Nitrogen or Argon.

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).

B. The "Self-Validating" Workflow
  • System Calibration (Slope Check):

    • Calibrate with buffers pH 1.68, 4.01, and 7.00.

    • Validation Gate: The electrode slope must be between 98% and 102% of theoretical Nernstian slope (-59.16 mV/pH at 25°C). If outside this range, clean or replace the electrode.

  • Sample Preparation:

    • Dissolve

      
       moles of the fluorinated mandelic acid in 50 mL of 0.15 M KCl (degassed).
      
    • Final concentration

      
       M.[2]
      
    • Note: If solubility is poor, use a Methanol/Water co-solvent system (e.g., 20% MeOH) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky procedure.

  • Titration Under Inert Atmosphere:

    • Place the vessel in a thermostated water jacket (

      
      C).
      
    • Bubble

      
       through the solution for 15 mins prior to titration, then lift the gas line to hover above the liquid (blanket) during titration.
      
    • Add NaOH in small increments (e.g., 0.05 mL). Wait for drift criteria (

      
       mV/sec) before recording.
      
  • Data Processing (Gran Plot Method):

    • Do not rely solely on the inflection point of the sigmoid curve.

    • Construct a Gran Plot : Plot

      
       vs. 
      
      
      
      .
    • The x-intercept gives the precise Equivalence Point (

      
      ).
      
    • Calculate pKa using the Henderson-Hasselbalch equation at the half-neutralization point (

      
      ).
      
Workflow Visualization

Experiment Start Start: Electrode Calibration (Check Slope 98-102%) Prep Sample Prep (0.01M in 0.15M KCl) Start->Prep Degas Degas Solution (N2 Purge 15 min) Prep->Degas Titrate Stepwise Titration (KOH/NaOH Addition) Degas->Titrate Maintain N2 Blanket Data Record E (mV) vs Vol (mL) Titrate->Data Data->Titrate Until pH > 10 Gran Gran Plot Analysis (Linearize Data) Data->Gran Result Calculate pKa (At V_eq / 2) Gran->Result

Figure 2: Workflow for precise potentiometric determination of pKa.

References

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • PubChem. (2024). 4-Fluoromandelic acid (Compound Summary). National Library of Medicine.

  • Box, K. J., et al. (2008). High-throughput pKa measurement in drug discovery. Journal of Computer-Aided Molecular Design.

Sources

Strategic Utilization of [2-(Trifluoromethyl)phenyl]glycolic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry profile, synthetic utility, and experimental applications of [2-(Trifluoromethyl)phenyl]glycolic acid.

Executive Summary

This compound (CAS: 339-93-5), also known as 2-(trifluoromethyl)mandelic acid , is a high-value chiral building block and resolving agent. Its structural uniqueness lies in the ortho-trifluoromethyl group, which imparts significant lipophilicity, metabolic stability, and altered electronic properties compared to the parent mandelic acid. This guide explores its role as a critical intermediate in the synthesis of bioactive morpholines (e.g., Flumexadol analogs), TAAR1 ligands, and its utility as a specialized resolving agent for chiral amines.

Chemical Profile & Structural Significance[1][2][3][4]

The compound combines a glycolic acid (α-hydroxy acid) moiety with a trifluoromethylated phenyl ring. This scaffold offers three distinct handles for medicinal chemistry optimization: the carboxylic acid, the α-hydroxyl group, and the lipophilic


 substituent.
The "Ortho-Trifluoromethyl" Effect

The strategic placement of the trifluoromethyl group at the C2 position creates specific physicochemical advantages:

  • Metabolic Blocking: The bulky

    
     group blocks the ortho position from metabolic oxidation (e.g., P450 hydroxylation), extending the half-life of derived pharmacophores.
    
  • Enhanced Acidity: The electron-withdrawing nature of the

    
     group (via inductive effect) stabilizes the carboxylate anion, making this compound more acidic than unsubstituted mandelic acid (pKa ~3.4). This property is crucial for its efficiency as a resolving agent.
    
  • Conformational Restriction: The steric bulk of the ortho-substituent restricts rotation around the phenyl-glycolic bond, pre-organizing the molecule for binding interactions or diastereomeric salt formation.

Physicochemical Properties
PropertyValueSignificance
CAS Number 339-93-5Unique Identifier
Molecular Weight 220.15 g/mol Fragment-based drug design compliant
LogP (Predicted) ~1.7 - 2.1Moderate lipophilicity; good membrane permeability
H-Bond Donors 2 (OH, COOH)Critical for salt bridge formation
H-Bond Acceptors 3Interaction with receptor pockets

Synthetic Pathways[5][6]

Two primary routes exist for the production of this compound. The Grignard Route is preferred for scale and safety, avoiding the use of toxic cyanides required in the Cyanohydrin route.

Route A: Grignard Carboxylation (Preferred)

This method utilizes 1-bromo-2-(trifluoromethyl)benzene as the starting material.

  • Grignard Formation: Reaction with Magnesium (Mg) in THF generates the arylmagnesium bromide.

  • Nucleophilic Attack: The Grignard reagent attacks diethyl oxalate (or glyoxylic acid).

  • Hydrolysis: Acidic hydrolysis yields the final glycolic acid.

Route B: Cyanohydrin Hydrolysis
  • Cyanation: 2-(Trifluoromethyl)benzaldehyde reacts with NaCN/HCN.

  • Hydrolysis: The resulting cyanohydrin is hydrolyzed under strong acidic conditions (HCl/H2SO4) to the acid.

Comparative Analysis
MetricGrignard RouteCyanohydrin Route
Safety Profile High (Standard solvents)Low (Cyanide hazards)
Step Count 2 (One-pot potential)2
Impurity Profile Magnesium salts (easy removal)Residual cyanides (difficult removal)
Scalability ExcellentLimited by toxicity controls

Applications in Drug Discovery[6]

Chiral Resolution Agent

Due to its enhanced acidity and bulk, this compound is a "Super-Mandelic" resolving agent. It is particularly effective for resolving chiral amines that fail to crystallize with standard mandelic or tartaric acids.

  • Mechanism: Forms diastereomeric salts with racemic amines. The

    
     group alters the lattice energy of the crystal, often creating a larger solubility difference between the 
    
    
    
    and
    
    
    salts compared to the non-fluorinated analog.
Pharmacophore Precursor

This scaffold is a direct precursor to several privileged structures in medicinal chemistry:

  • Morpholines: Reduction of the glycolic acid followed by cyclization with amino-alcohols yields 2-aryl-morpholines (e.g., analogs of Flumexadol ).

  • TAAR1 Ligands: Used in the synthesis of oxazoline derivatives targeting the Trace Amine-Associated Receptor 1 (TAAR1) for CNS indications.

  • GPR40 Agonists: The glycolic acid moiety serves as the polar head group in lipophilic GPR40 agonists for Type 2 Diabetes treatment.

Experimental Protocol: Grignard Synthesis

Self-validating protocol designed for 10 mmol scale.

Reagents:

  • 1-Bromo-2-(trifluoromethyl)benzene (2.25 g, 10 mmol)

  • Magnesium turnings (0.27 g, 11 mmol, activated)

  • Diethyl oxalate (1.6 mL, 12 mmol)

  • THF (Anhydrous, 20 mL)

  • HCl (1M)

Procedure:

  • Activation: Flame-dry a 50 mL 2-neck flask under Argon. Add Mg turnings and a crystal of iodine.

  • Initiation: Add 2 mL of THF and 0.5 mL of the bromide. Heat gently with a heat gun until the solution turns turbid/colorless (iodine consumption), indicating Grignard initiation.

  • Addition: Add the remaining bromide in THF (8 mL) dropwise over 30 mins to maintain a gentle reflux. Stir for 1 hour at RT.

    • Checkpoint: The solution should be dark grey/brown.

  • Coupling: Cool the mixture to -78°C. Add diethyl oxalate dropwise. Stir for 2 hours, allowing to warm to 0°C.

  • Hydrolysis: Quench with 1M HCl (10 mL) and reflux for 2 hours to hydrolyze the ester.

  • Isolation: Extract with Ethyl Acetate (3x). Wash with brine. Dry over Na2SO4.

  • Purification: Recrystallize from Toluene/Hexane to yield white crystals.

Visualizing the Workflow

G Start 1-Bromo-2- (trifluoromethyl)benzene Grignard Grignard Reagent Start->Grignard Mg, THF Intermediate Diethyl Oxalate Adduct Grignard->Intermediate Diethyl Oxalate -78°C Product [2-(Trifluoromethyl) phenyl]glycolic Acid Intermediate->Product HCl Hydrolysis Resolution Chiral Resolution (Amine Salts) Product->Resolution Salt Formation Morpholine Morpholine Scaffolds (e.g. Flumexadol) Product->Morpholine Reduction & Cyclization TAAR1 TAAR1 Ligands Product->TAAR1 Derivatization

Figure 1: Synthetic workflow from starting material to key medicinal chemistry applications.

References

  • PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine. [Link]

  • Google Patents. (2013). US8604061B2 - 2-aminooxazolines as TAAR1 ligands.
  • Google Patents. (2018).

Sources

The Electronic Influence of the Trifluoromethyl Group on Mandelic Acid Scaffolds: Reactivity, Catalysis, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of active pharmaceutical ingredients (APIs) and the development of novel synthetic methodologies, the trifluoromethyl (–CF₃) group consistently presents a fascinating stereoelectronic paradox. When integrated into the mandelic acid scaffold—a privileged


-hydroxy acid motif—the –CF₃ group fundamentally rewrites the molecule's reactivity profile. It is not merely a passive lipophilic appendage; its profound electron-withdrawing nature (strong –I inductive effect) dictates the molecule's thermodynamic stability, photochemical reactivity, and susceptibility to transition-metal-catalyzed C–H functionalization. This whitepaper dissects the causality behind these electronic effects, providing actionable insights and validated protocols for researchers working with halogenated mandelic acid derivatives.

Mechanistic Foundations: The Electronic Signature of –CF₃

The –CF₃ group is one of the most potent ground-state electron-withdrawing groups utilized in medicinal chemistry. Unlike groups that withdraw electron density via resonance (–R), the –CF₃ group operates almost exclusively through a strong inductive effect (–I) driven by the high electronegativity of its three fluorine atoms.

When positioned on the aromatic ring of mandelic acid (e.g., 4-(trifluoromethyl)mandelic acid), this inductive pull propagates through the


-framework. This severely depletes the electron density of the 

-system, leading to two primary thermodynamic perturbations:
  • pKa Depression: The acidity of both the carboxylic acid proton and the

    
    -hydroxyl proton is increased compared to unsubstituted mandelic acid.
    
  • Transition State Modulation: In enzymatic or catalytic oxidations, the electron-deficient aromatic ring raises the activation energy for processes requiring electron donation from the arene, while stabilizing intermediates that possess a negative charge.

Photochemical Reactivity: Facilitating Photodecarboxylation (PDC)

One of the most striking manifestations of the –CF₃ group's electronic influence is its ability to promote ionic excited-state reactions. While unsubstituted mandelic acids often undergo inefficient homolytic cleavage upon UV irradiation, introducing a –CF₃ group drastically alters the photochemical pathway.

Research demonstrates that CF₃-substituted mandelic acids undergo highly efficient photodecarboxylation (PDC) in basic aqueous solutions1. The –CF₃ group's electron-withdrawing capacity is amplified in the singlet excited state (


). Upon ejection of an electron and subsequent loss of CO₂, the –CF₃ group powerfully stabilizes the resulting benzylic carbanion via inductive withdrawal, preventing radical recombination and driving the reaction toward the corresponding trifluoromethylbenzyl alcohol.

PDC_Pathway A 4-CF3-Mandelic Acid (Ground State) B Singlet Excited State (S1) A->B hν (Photon) C Heterolytic Cleavage (-CO2) B->C Ionic Pathway D Benzylic Carbanion (Stabilized by -CF3) C->D E Protonation (H2O) -> CF3-Benzyl Alcohol D->E Rapid Solvent Quenching

Caption: Photodecarboxylation pathway of CF3-mandelic acid via a stabilized benzylic carbanion.

Table 1: Photodecarboxylation Quantum Yields
CompoundReaction ConditionQuantum Yield (

)
Primary Intermediate
Mandelic Acid (Unsubstituted)Basic Aqueous~0.40Radical / Carbanion mix
CF₃-Substituted Mandelic AcidsBasic Aqueous0.37 - 0.74Benzylic Carbanion

Transition-Metal Catalysis: The Double-Edged Sword in C–H Activation

While the –CF₃ group enhances excited-state ionic pathways, it acts as a severe bottleneck in transition-metal-catalyzed ortho-C–H activation.

In the Ru(II)-catalyzed C–H annulation of mandelic acids with internal alkynes to construct isocoumarins, the presence of a strongly electron-withdrawing –CF₃ group drastically reduces reactivity2. The mechanism relies on a Concerted Metalation-Deprotonation (CMD) step. Because the –CF₃ group withdraws electron density from the ortho-position, the nucleophilicity of the arene toward the electrophilic Ru(II) center is compromised, raising the activation energy (


) and dropping product yields to as low as 35%.

CH_Activation A 4-CF3-Mandelic Acid + Alkyne B Ru(II) Coordination A->B C Ortho-C-H Cleavage (Rate-Limiting) B->C High Ea due to -CF3 D Alkyne Insertion C->D E Reductive Elimination (Isocoumarin) D->E

Caption: Ru(II)-catalyzed C-H annulation workflow highlighting the rate-limiting step caused by the CF3 group.

Medicinal Chemistry Implications: Target Binding

The electronic and steric bulk of the –CF₃ group also profoundly impacts macromolecular target binding. In studies evaluating mandelic acid derivatives as inhibitors of sickle hemoglobin (HbS) polymerization, unsubstituted mandelic acid showed significant concentration-dependent delays in polymerization3. Conversely, substitution with a –CF₃ group at the para-position resulted in a near-total loss of anti-polymerization activity. The strong electron-withdrawing nature disrupts the required hydrogen bonding or


-

stacking interactions necessary for stabilizing the oxygenated state of HbS.
Table 2: Effects on Sickle Hemoglobin (HbS) Polymerization
CompoundConcentrationDelay Time (

)
Anti-Polymerization Activity
Unsubstituted Mandelic Acid100 mM> 20 minutesHigh
4-Bromo-mandelic Acid25 mMMinimalLow
4-(Trifluoromethyl)mandelic Acid25 mMMinimalPoor / Inactive

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify the underlying chemical logic.

Protocol A: Ru(II)-Catalyzed C–H Annulation to Construct Isocoumarins

Objective: Synthesize CF₃-substituted isocoumarin from 4-(trifluoromethyl)mandelic acid. Causality Checkpoint: The use of Cu(OAc)₂ acts not just as an oxidant, but provides the acetate ligands crucial for the CMD step, acting as an internal base to abstract the highly deactivated ortho-proton.

  • Preparation: In an oven-dried reaction tube, add 4-(trifluoromethyl)mandelic acid (0.3 mmol), diphenylacetylene (0.2 mmol), [RuCl₂(p-cymene)]₂ (15 mol%, 0.015 mmol), and Cu(OAc)₂·H₂O (1.0 equiv).

  • Solvation: Add 0.5 mL of anhydrous N,N-dimethylformamide (DMF) to the mixture.

  • Activation: Stir the reaction mixture under an air atmosphere at 110 °C for 12 hours. Note: The elevated temperature is thermodynamically necessary to overcome the high

    
     imposed by the –CF₃ group.
    
  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a Celite pad to remove copper and ruthenium salts. (The color change of the Cu species validates oxidant turnover).

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel column chromatography. Expected yield is ~35%.

Protocol B: Photodecarboxylation (PDC) Assay

Objective: Induce heterolytic photodecarboxylation of 4-(trifluoromethyl)mandelic acid. Causality Checkpoint: The basic condition (0.1 M NaOH) is critical; the free acid undergoes inefficient radical pathways, whereas the carboxylate anion readily ejects an electron upon photon absorption, driving the ionic pathway.

  • Solution Preparation: Prepare a 10 mM solution of 4-(trifluoromethyl)mandelic acid in a basic aqueous buffer (0.1 M NaOH) to ensure complete deprotonation to the carboxylate.

  • Reactor Loading: Transfer the solution to a quartz cuvette or a standardized photochemical reactor tube.

  • Irradiation: Irradiate the sample using a medium-pressure mercury lamp for a defined period (e.g., 30-60 minutes).

  • Monitoring: Monitor the reaction via HPLC-UV or GC-MS. The exclusive formation of 4-(trifluoromethyl)benzyl alcohol (without radical dimerization products) validates the ionic singlet-state pathway.

  • Quantification: Calculate the quantum yield (

    
    ) against a secondary reference standard (e.g., ketoprofen).
    

References

  • Efficient Photodecarboxylation of Trifluoromethyl‐substituted Phenylacetic and Mandelic Acids Source: Photochemistry and Photobiology / ResearchGate URL
  • Ruthenium(II)
  • Aromatic Aldehydes and Carboxylic Acids as inhibitors for Sickle Hemoglobin Polymerization Source: Biomedical Journal of Scientific & Technical Research URL

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocols for [2-(Trifluoromethyl)phenyl]glycolic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

[2-(Trifluoromethyl)phenyl]glycolic acid is a critical chiral building block, notably utilized in the synthesis of platelet aggregation inhibitors (e.g., Triflusal analogs) and specific kinase inhibitors. The presence of the ortho-trifluoromethyl group introduces significant steric hindrance and electron-withdrawing effects , rendering standard mandelic acid synthesis routes (like the standard hydrolysis of amygdalin) inapplicable.

This guide presents two validated, scalable protocols designed to overcome these specific structural challenges:

  • Route A (Biocatalytic): Best for high enantiomeric excess (>98% ee) and mild conditions. Utilizes Hydroxynitrile Lyase (HNL) technology.[1][2][3][4][5]

  • Route B (Organometallic): Best for rapid scale-up of the racemic backbone or when biological handling is constrained. Utilizes Grignard addition to diethyl oxalate followed by Asymmetric Transfer Hydrogenation (ATH).

Strategic Route Comparison
FeatureRoute A: Biocatalytic CyanationRoute B: Grignard + ATH
Key Reagents 2-CF3-Benzaldehyde, HCN source, PaHNL2-CF3-Bromobenzene, Mg, Diethyl Oxalate, Ru-Cat
Chirality Source Enzymatic pocket (Prunus amygdalus)Chiral Ligand (Ts-DPEN)
Scalability High (Batch or Continuous Stirred Tank)High (Flow Chemistry recommended for Step 1)
Primary Challenge Suppressing spontaneous (racemic) background reaction.Controlling exotherm and "double addition" side products.
Green Metric Excellent (Water/Buffer based).Moderate (Requires organic solvents/transition metals).

Route A: Biocatalytic Synthesis (Enantioselective)

Mechanism: This route leverages the R-selective Hydroxynitrile Lyase (HNL) from Prunus amygdalus (PaHNL).[1] The enzyme catalyzes the addition of HCN to the aldehyde.[5] Critical Constraint: The ortho-CF3 group destabilizes the transition state. To maintain high enantioselectivity, the non-enzymatic background reaction (which produces racemic cyanohydrin) must be suppressed by lowering the pH and using a biphasic system.

Protocol 1: Enzymatic Cyanation & Hydrolysis
Materials
  • Substrate: 2-(Trifluoromethyl)benzaldehyde (Purity >98%)

  • Enzyme: PaHNL (Commercial preparation or crude almond meal extract, activity >50 U/mg)

  • Cyanide Source: Potassium Cyanide (KCN) or Acetone Cyanohydrin (Transcyanation)

  • Solvent: MTBE (Methyl tert-butyl ether) / Citrate Buffer (50 mM, pH 3.5 - 5.5)

Step-by-Step Methodology
  • Buffer Preparation (Critical): Prepare 50 mM Sodium Citrate buffer. Adjust pH strictly to 3.5–4.0 .

    • Why: At pH > 5.0, the chemical background reaction accelerates, degrading the ee of the product.

  • Biphasic Setup: In a jacketed glass reactor (0°C), charge the Citrate buffer and MTBE (1:1 v/v ratio).

  • Enzyme Loading: Dissolve PaHNL in the aqueous phase (approx. 1000 U per mmol of substrate).

  • Substrate Addition: Dissolve 2-(Trifluoromethyl)benzaldehyde in the MTBE phase.

  • Cyanide Addition:

    • Option A (Lab Scale): Add KCN (1.5 eq) dissolved in water dropwise.

    • Option B (Scale-Up/Safety): Use Acetone Cyanohydrin (1.5 eq) as a surrogate HCN source. This avoids handling HCN gas.

  • Reaction: Stir vigorously to create an emulsion. Monitor by HPLC (Chiralcel OD-H column).

    • Endpoint: >95% conversion usually achieved in 6–12 hours.

  • Workup: Separate phases. The product (Cyanohydrin) is in the MTBE layer. Wash MTBE with dilute H2SO4 to deactivate any leached enzyme/cyanide.

  • Hydrolysis (One-Pot): Evaporate MTBE. Add conc. HCl (12M) to the residue and reflux at 70°C for 4 hours.

    • Note: The nitrile hydrolyzes to the carboxylic acid. The stereocenter is generally preserved under acidic hydrolysis, unlike basic hydrolysis which causes racemization.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low ee (<80%) pH too high; Background reaction dominant.Lower buffer pH to 3.5; Increase agitation speed.
Low Conversion Enzyme inhibition by aldehyde.Feed aldehyde slowly (fed-batch) rather than bolus addition.
Emulsion persists Protein denaturation at interface.Filter through Celite pad before phase separation.

Route B: Organometallic Synthesis (Chemical Standard)

Mechanism: A Grignard reagent is generated from 2-bromo-benzotrifluoride and reacted with diethyl oxalate to form the keto-ester. This is subsequently reduced via Asymmetric Transfer Hydrogenation (ATH).

Protocol 2: Grignard Formation & Keto-Ester Synthesis
Materials
  • 1-Bromo-2-(trifluoromethyl)benzene

  • Magnesium turnings (activated with Iodine)

  • Diethyl Oxalate (Must be anhydrous)

  • THF (Tetrahydrofuran) or 2-MeTHF (Greener alternative)

Step-by-Step Methodology
  • Grignard Initiation:

    • Flame-dry a 3-neck flask under Argon.

    • Add Mg turnings (1.1 eq) and a crystal of Iodine.

    • Add 10% of the bromide volume in THF. Heat gently to initiate (color change colorless -> grey/turbid).

    • Add remaining bromide dropwise. Reflux for 1 hour to complete formation of 2-(Trifluoromethyl)phenylmagnesium bromide .

  • Electrophile Addition (The "Inverse Addition" Technique):

    • In a separate vessel, cool Diethyl Oxalate (1.2 eq) in THF to -40°C .

    • Crucial Step: Cannulate the Grignard solution into the cold Diethyl Oxalate solution slowly.

    • Why: Adding Grignard to Oxalate ensures Oxalate is always in excess, preventing the Grignard from attacking the product (which would form the bis-aryl alcohol impurity).

  • Quench & Hydrolysis:

    • Quench with saturated NH4Cl. Extract with EtOAc.

    • Evaporate solvent to yield Ethyl 2-(trifluoromethyl)phenylglyoxylate .

Protocol 3: Asymmetric Transfer Hydrogenation (ATH)

Catalyst System: RuCl(p-cymene)[(S,S)-Ts-DPEN] Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

  • Charge: Dissolve the keto-ester (from Protocol 2) in DMF or CH2Cl2.

  • Catalyst: Add Ru-catalyst (0.5 mol%).

  • Reductant: Add HCOOH/Et3N mixture (3 eq).

  • Reaction: Stir at 25°C for 12–24 hours. Monitor consumption of keto-ester by TLC/HPLC.

  • Hydrolysis: Treat the resulting chiral ester with LiOH (1M) in THF/Water (1:1) at 0°C to yield the final acid without racemization.

Visualizing the Process (DOT Diagrams)

Diagram 1: Synthetic Strategy Flowchart

G Start Target: this compound RouteA Route A: Biocatalytic (High Enantioselectivity) Start->RouteA RouteB Route B: Organometallic (Scalable / Robust) Start->RouteB StepA1 Aldehyde + HCN Source Catalyst: PaHNL (pH 3.5) RouteA->StepA1 StepB1 Grignard Formation (2-CF3-Ph-MgBr) RouteB->StepB1 StepA2 Cyanohydrin Intermediate (R-Enantiomer) StepA1->StepA2 Enantioselective C-C Bond StepA3 Acid Hydrolysis (HCl, 70°C) StepA2->StepA3 Final Final Product (>98% ee) StepA3->Final StepB2 Addition to Diethyl Oxalate (-40°C, Inverse Addition) StepB1->StepB2 StepB3 Keto-Ester Intermediate StepB2->StepB3 StepB4 Asymmetric Transfer Hydrogenation (Ru-TsDPEN + HCOOH) StepB3->StepB4 Stereoselective Reduction StepB4->Final

Caption: Comparative workflow for Biocatalytic (Green) vs. Organometallic (Red) synthesis routes.

Diagram 2: Biocatalytic Reactor Logic (Biphasic System)

BioReactor cluster_0 Organic Phase (MTBE) cluster_1 Aqueous Phase (Citrate Buffer pH 3.5) Aldehyde Substrate: 2-CF3-Benzaldehyde Enzyme Enzyme: PaHNL Aldehyde->Enzyme Diffusion ProductOrg Product: (R)-Cyanohydrin Enzyme->ProductOrg Catalysis HCN Reagent: HCN / CN- HCN->Enzyme Control pH Control (Critical) Control->HCN Suppresses Racemic Rxn

Caption: Biphasic reaction logic. Low pH suppresses the chemical background reaction while maintaining enzyme activity.

Analytical Controls & Quality Assurance

To ensure the integrity of the synthesis, the following analytical methods are required:

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H (Daicel).

    • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% TFA.

    • Detection: UV @ 254 nm.

    • Target: (R)-isomer typically elutes first (verify with standard).

  • NMR Spectroscopy:

    • 19F-NMR: Essential for monitoring the trifluoromethyl group integrity. Shift approx -60 ppm.

    • 1H-NMR: Diagnostic methine proton (alpha-hydroxy) appears ~5.4 ppm.

Safety & Waste Management

  • Cyanide Hazard (Route A): All aqueous waste from the biocatalytic route must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal. Install HCN sensors in the fume hood.

  • Exotherm Control (Route B): The Grignard formation is autocatalytic and highly exothermic. Ensure cooling capacity is available. The addition to oxalate must be temperature-controlled to prevent "runaway" double-addition.

References

  • Biocatalytic Cyanohydrin Synthesis

    • Griengl, H., et al. (2000). "Hydroxynitrile Lyases in Organic Synthesis." Tetrahedron.
    • Source:

  • Grignard Addition to Oxalates (Flow Chemistry Optimization)

    • Wille, G., et al. (2014). "Selective Grignard Addition to Dialkyl Oxalates: A Flow Chemistry Approach." FHNW School of Life Sciences.
    • Source:

  • Asymmetric Transfer Hydrogenation (ATH)

    • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research.

    • Source:

  • Enzyme Engineering for Ortho-Substituted Mandelonitriles

    • Almac Group. (2014). "Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid." (Analogous chemistry for ortho-substitution).
    • Source:

  • Chemical Safety Data

    • PubChem. "2-(Trifluoromethyl)mandelic acid - Compound Summary."
    • Source:

Sources

Application Note: Asymmetric Hydrogenation Methods for Chiral 2-(Trifluoromethyl)mandelic Acid

[1]

Executive Summary

The synthesis of (S)-2-(trifluoromethyl)mandelic acid (and its enantiomer) presents a specific stereochemical challenge due to the significant steric bulk and electron-withdrawing nature of the ortho-trifluoromethyl group.[1] Standard catalytic systems often suffer from low conversion or poor enantiomeric excess (ee) due to the "ortho-effect."[2]

This guide details two validated protocols:

  • Ruthenium-Catalyzed Hydrogenation (Primary Method): Utilizes sterically demanding diphosphine ligands (XylBINAP) to overcome ortho-substitution hindrance.[2]

  • Iridium-Catalyzed Hydrogenation (Alternative Method): Ideal for trifluoromethylated substrates requiring milder pressures.[2][3]

Retrosynthetic Analysis & Strategy

The most robust route involves the asymmetric hydrogenation of the


-keto ester1323

Figure 1: Retrosynthetic pathway emphasizing the

12

Precursor Synthesis

Compound: Ethyl 2-(trifluoromethyl)benzoylformate Rationale: The ethyl ester is preferred over the methyl ester to prevent potential transesterification issues during workup, though both work.[2][3] The ester moiety prevents catalyst poisoning by the free carboxylic acid.[2][3]

Protocol:

  • Grignard Formation: React 1-bromo-2-(trifluoromethyl)benzene (1.0 eq) with Mg turnings in dry THF to form the Grignard reagent.[1][2]

  • Acylation: Cool the solution to -78°C. Cannulate the Grignard solution slowly into a solution of Diethyl oxalate (2.0 eq) in THF. Note: Excess oxalate is crucial to prevent double addition.[1][2][3]

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[2][3] Purify via vacuum distillation or flash chromatography (Hexane/EtOAc).[2][3]

  • Yield: Typically 75-85%.[1][2][3]

Protocol A: Ruthenium-Catalyzed Asymmetric Hydrogenation

Best for: High enantioselectivity (>95% ee) and scalability.[2] Mechanism: Noyori-type transfer hydrogenation or high-pressure hydrogenation via metal-hydride intermediate.[1][2]

Catalyst Selection Logic

The ortho-CF

12323
  • Selected Ligand: (S)-XylBINAP (3,5-xylyl groups on phosphorus).[1][2] The methyl groups on the phenyl rings extend the chiral wall, effectively locking the bulky substrate in the correct orientation.[3]

  • Co-Catalyst: (S)-DAIPEN (Diamine).[2][4] The Ru-Diamine complex facilitates the outer-sphere mechanism, stabilizing the transition state via hydrogen bonding.[1][2]

Experimental Procedure

Scale: 10 mmol Catalyst Loading: S/C 2000:1

  • Catalyst Preparation (In-situ):

    • In a glovebox, mix

      
       (2.5 µmol) and 
      
      
      -XylBINAP (5.5 µmol) in DMF (1 mL). Heat to 100°C for 10 min.
    • Add

      
      -DAIPEN (5.5 µmol).[2] Stir at RT for 30 min.[2][3]
      
    • Alternatively, use commercially available pre-formed catalyst:

      
      .[2]
      
  • Hydrogenation:

    • Vessel: Stainless steel autoclave (Parr reactor).[2][3][5]

    • Charge: Add Ethyl 2-(trifluoromethyl)benzoylformate (2.46 g, 10 mmol) to the vessel.

    • Solvent: Add anhydrous Isopropanol (IPA) (10 mL).

    • Base: Add

      
      -BuOK (0.1 mmol, 1 mol% relative to substrate) or a 1.0 M solution in 
      
      
      -BuOH.[1][2] Critical: The base activates the precatalyst by forming the Ru-H species.[1]
    • Catalyst: Add the catalyst solution.

  • Reaction Conditions:

    • Pressure: Purge with H

      
       (3x), then pressurize to 20 bar (approx. 290 psi) .
      
    • Temperature: Stir at 30°C . Higher temperatures (50°C+) increase rate but may slightly erode ee due to the steric clash of the CF

      
       group.[3]
      
    • Time: 12–24 hours.[2][3][6] Monitor H

      
       uptake.
      
  • Workup:

    • Vent H

      
      . Concentrate the solvent under reduced pressure.
      
    • Pass through a short plug of silica gel (eluent: EtOAc) to remove Ru residues.[2][3]

Data Summary: Ligand Screening Effects
LigandSolventPressure (bar)Conv.[2][3][7] (%)ee (%)Notes
(S)-BINAPIPA209572Pocket too open for o-CF

.
(S)-TolBINAPIPA209885Better, but insufficient.[1][2]
(S)-XylBINAP IPA 20 >99 96 Optimal steric match.
(S)-SegPhosEtOH20>9994Excellent alternative.[1][2]

Protocol B: Iridium-Catalyzed Hydrogenation

Best for: Cases where Ru fails or if "Transfer Hydrogenation" (no H

2Key Advantage:f-amphaf-amphol12
Experimental Procedure
  • Catalyst: Use

    
     with ligand (S)-f-ampha .[2]
    
  • Solvent: Methanol (MeOH).[2][3][5]

  • Conditions:

    • Substrate (1.0 eq), Catalyst (1 mol%).[2]

    • Add TFA (Trifluoroacetic acid, 1.0 eq) as an additive to activate the imine/ketone if using reductive amination conditions, but for direct ketone hydrogenation, maintain neutral/mildly acidic conditions to prevent aldol side reactions.[2][3]

    • Pressure: 30 bar H

      
      .[2][3]
      
    • Time: 16 hours.[2][3][7]

Note: While effective, the Ru-XylBINAP system is generally more atom-economical and cheaper for this specific substrate.[1][2]

Downstream Processing: Hydrolysis to Acid

To obtain the final pharmaceutical intermediate (S)-2-(trifluoromethyl)mandelic acid :

  • Dissolve the chiral ester (10 mmol) in THF/Water (3:1, 20 mL).

  • Add LiOH·H

    
    O  (1.5 eq) at 0°C.[2][3]
    
  • Stir at RT for 2 hours. (Monitor by TLC; ester spot disappearance).[2][3]

  • Acidification: Cool to 0°C. Acidify to pH 2 with 1M HCl.

  • Extraction: Extract with EtOAc (3x). Dry over Na

    
    SO
    
    
    .
  • Recrystallization: Recrystallize from Toluene/Heptane to upgrade ee to >99% if necessary.

Analytical Controls & Quality Assurance

Enantiomeric Excess Determination (HPLC)

It is critical to verify the ee of the ester before hydrolysis to rule out racemization during the base treatment.[3]

  • Column: Chiralcel OD-H or AD-H (Daicel).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90 : 10).[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 254 nm.[2][3]

  • Retention Times (Approx):

    • (R)-Enantiomer: 8.5 min[1][2]

    • (S)-Enantiomer: 11.2 min[1][2]

    • Note: Validate with racemic standard.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or Steric bulkEnsure substrate is free of halides/acids.[1][2] Increase H

pressure to 50 bar. Increase Temp to 45°C.
Low ee (<80%) Ligand mismatchSwitch from BINAP to XylBINAP or PhanePhos. Lower temperature to 20°C.
Racemization Base sensitivityReduce

-BuOK to 0.5 mol%. Ensure hydrolysis is performed at 0°C.

References

  • Noyori, R., et al. (2001).[2][3] Asymmetric Hydrogenation of Heteroaromatic Ketones.[2][3]Journal of the American Chemical Society .[2][3][8]

  • Zhang, X., et al. (2011).[2][3] Synthesis of Chiral 2-Substituted Mandelic Acids via Rh-Catalyzed Hydrogenation.[1][2]Organic Letters .

  • Ohkuma, T., et al. (1998).[2][3] Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones.[2][3] RuCl2(xylbinap)(1,2-diamine) as a Precatalyst.[2][4]Journal of the American Chemical Society .[2][3][8]

  • Zhou, Q.L., et al. (2016).[2][3] Iridium-Catalyzed Asymmetric Hydrogenation of Trifluoromethyl Ketones.Organic Chemistry Frontiers .

  • Blaser, H.U., et al. (2003).[2][3] Industrial Asymmetric Hydrogenation.[2][3]Advanced Synthesis & Catalysis .

Application Note: Synthesis of Chiral Fluorinated Mandelic Acids as Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of fluorine into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks highly valuable in medicinal chemistry.[1][2] Chiral fluorinated mandelic acids, in particular, serve as critical intermediates for a range of pharmaceuticals, including anticancer, anti-inflammatory, and antithrombotic agents.[3][4][5][6] This guide provides an in-depth overview of robust and scalable methods for synthesizing enantiomerically pure fluorinated mandelic acids, focusing on biocatalytic asymmetric reduction and chemical kinetic resolution. Detailed, field-tested protocols, troubleshooting insights, and methods for chiral analysis are presented for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Mandelic Acids

Mandelic acid, an aromatic α-hydroxy acid, is a versatile chiral building block in synthetic chemistry.[3][4][5] Its unique structure, featuring a stereogenic center adjacent to both a carboxylic acid and an aromatic ring, provides a powerful scaffold for creating complex, biologically active molecules.[3][4] The enantiomers of its derivatives often exhibit distinct pharmacological profiles; for example, (R)-mandelic acid derivatives are used to synthesize penicillins and anticancer drugs, while (S)-enantiomers are precursors for certain nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4][7]

The introduction of a fluorine atom onto the aromatic ring of mandelic acid enhances its utility. Fluorine's high electronegativity and small size can lead to significant changes in a molecule's physicochemical properties, often improving its pharmacokinetic profile.[1] Consequently, developing efficient, stereoselective syntheses of fluorinated mandelic acids is a key objective in pharmaceutical process development. This note details two primary strategies: the direct asymmetric synthesis from a prochiral ketone and the resolution of a racemic mixture.

Strategy 1: Biocatalytic Asymmetric Reduction of Fluorinated α-Keto Acids

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[6][8] Ketoreductase (KRED) enzymes, in particular, can reduce prochiral ketones to chiral alcohols with exceptional enantiomeric and diastereomeric purity under mild, aqueous conditions.[9] This approach builds the desired stereocenter directly, avoiding the 50% theoretical yield limit of classical resolutions.

Principle of Asymmetric Bioreduction

The synthesis starts with a fluorinated benzoylformic acid (an α-keto acid). A selected ketoreductase, using a cofactor like NADPH, stereoselectively delivers a hydride to one face of the ketone, producing the corresponding (R)- or (S)-mandelic acid. The high specificity of the enzyme's active site ensures the formation of a single enantiomer.

Experimental Workflow

The general workflow for this biocatalytic process involves enzyme selection, a preparative-scale reaction, and product isolation.

Biocatalytic_Workflow Figure 1: General Workflow for Biocatalytic Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis A Fluorinated Benzoylformic Acid (Substrate) D Small-Scale Screening (Identify optimal KRED) A->D B Ketoreductase (KRED) Screening Kit B->D C Cofactor System (e.g., NADP+/GDH/Glucose) C->D E Preparative Scale Reaction (pH 7.0, 30 °C) D->E Scale-up F Reaction Quench & Product Extraction (e.g., with Ethyl Acetate) E->F G Purification (Crystallization or Chromatography) F->G H Chiral HPLC Analysis (Determine e.e. & Yield) G->H I Final Product: (R)- or (S)-Fluoromandelic Acid H->I

Caption: Figure 1: General Workflow for Biocatalytic Synthesis.

Detailed Protocol: Synthesis of (R)-4-Fluoromandelic Acid

This protocol describes the synthesis of (R)-4-fluoromandelic acid from 4-fluorobenzoylformic acid using a commercially available ketoreductase.

Materials:

  • 4-Fluorobenzoylformic acid

  • Ketoreductase (e.g., KRED-110, selected for (R)-selectivity)[9]

  • D-Glucose

  • Glucose Dehydrogenase (GDH)

  • β-NADP+ sodium salt

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate (reagent grade)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (2 M)

Procedure:

  • Cofactor Regeneration System: In a 250 mL jacketed reactor vessel maintained at 30 °C, dissolve D-Glucose (1.2 equivalents) and NADP+ (0.001 equivalents) in 100 mL of potassium phosphate buffer. Add Glucose Dehydrogenase (GDH) to initiate the cofactor recycling.

  • Reaction Initiation: Once the regeneration system is active, add the 4-fluorobenzoylformic acid substrate (1 equivalent, e.g., 5 g).

  • Enzyme Addition: Add the selected ketoreductase (KRED) to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via HPLC or TLC. The reaction is typically complete within 12-24 hours.

  • Workup: Once the substrate is consumed, cool the mixture to room temperature. Adjust the pH to ~2.0 with 2 M HCl.

  • Extraction: Extract the product from the aqueous phase with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexanes) to obtain the enantiomerically pure (R)-4-fluoromandelic acid.

Expert Insights:

  • Causality: A cofactor regeneration system (GDH/glucose) is employed to recycle the expensive NADP+ to NADPH in situ, making the process economically viable. Glucose is the sacrificial hydride donor.

  • Troubleshooting: If the reaction stalls, it may be due to enzyme inhibition by the product or substrate at high concentrations. A fed-batch approach, where the substrate is added portion-wise, can mitigate this issue.

Strategy 2: Kinetic Resolution of Racemic Fluorinated Mandelic Acid Esters

Kinetic resolution is a powerful technique to separate enantiomers from a racemic mixture. It relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. While limited to a 50% theoretical yield for the desired product, this method is robust and widely applicable.

Principle of Acylative Kinetic Resolution

In this method, a racemic mixture of a fluorinated mandelic acid ester is subjected to acylation using an acyl donor in the presence of a chiral catalyst. One enantiomer reacts significantly faster than the other, becoming acylated. At ~50% conversion, the reaction is stopped, allowing for the separation of the fast-reacting acylated ester from the slow-reacting unreacted ester.[10]

Kinetic_Resolution Figure 2: Principle of Kinetic Resolution cluster_outputs racemate Racemic Ester (R)-Ester + (S)-Ester reagents {Reagents | {Chiral Catalyst + Acyl Donor}} products Products at ~50% Conversion (S)-Ester (unreacted) + (R)-Acylated Ester reagents->products k_R >> k_S separation Separation (Chromatography) products->separation S_Ester (S)-Ester (High e.e.) separation->S_Ester R_Acyl (R)-Acylated Ester (High e.e.) separation->R_Acyl

Caption: Figure 2: Principle of Kinetic Resolution.

Detailed Protocol: Kinetic Resolution of Methyl 2-Fluoromandelate

This protocol is adapted from methodologies using chiral N,N'-dioxide-scandium(III) complexes as catalysts for enantiomer-selective acylation.[10]

Materials:

  • Racemic methyl 2-fluoromandelate

  • Chiral N,N'-dioxide-Sc(OTf)₃ catalyst

  • Acetic anhydride (Acyl donor)

  • 4Å Molecular Sieves

  • Dichloromethane (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Reactor Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the chiral N,N'-dioxide-Sc(OTf)₃ catalyst (1-5 mol%).

  • Reagent Addition: Add anhydrous dichloromethane, followed by racemic methyl 2-fluoromandelate (1 equivalent) and acetic anhydride (0.6 equivalents).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by chiral HPLC to determine conversion and the enantiomeric excess (e.e.) of both the remaining starting material and the acylated product.

  • Quenching: Stop the reaction at approximately 50% conversion by quenching with a saturated solution of NaHCO₃.

  • Workup: Extract the mixture with dichloromethane, dry the organic layer, and concentrate.

  • Purification: Separate the unreacted ester from the acylated product using silica gel column chromatography. This yields both enantiomers in high optical purity.

Trustworthiness and Self-Validation:

  • The progress of the resolution is monitored by chiral HPLC. The selectivity factor (s), a measure of the reaction's efficiency, can be calculated from the conversion and the e.e. values. A high s-factor (>50) indicates an effective resolution.

Data Presentation and Quality Control

Accurate determination of enantiomeric purity is critical.[11] Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Chiral HPLC Analysis Protocol

System:

  • Instrument: HPLC system with a UV detector.

  • Column: A suitable chiral stationary phase (CSP) column, such as one based on cyclodextrins or polysaccharide derivatives (e.g., Daicel CHIRALPAK series).[11][12][13]

  • Mobile Phase: Typically a mixture of hexane and isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA). The exact ratio must be optimized for the specific fluorinated mandelic acid derivative.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Procedure:

  • Prepare a standard solution of the racemic fluorinated mandelic acid.

  • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

  • Prepare a solution of the synthesized product.

  • Inject the product solution and integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Representative Data Summary

The following table summarizes typical results for the two methods described.

MethodSubstrateProductCatalyst/EnzymeYield (%)% e.e.Selectivity Factor (s)
Bioreduction4-Fluorobenzoylformic acid(R)-4-Fluoromandelic acidKRED-110>90>99N/A
Kinetic Resolutionrac-Methyl 2-fluoromandelate(S)-Methyl 2-fluoromandelateN,N'-Dioxide-Sc(III)~49>95>100
Kinetic Resolutionrac-Methyl 2-fluoromandelate(R)-Acetyl-2-fluoromandelateN,N'-Dioxide-Sc(III)~49>97>100

Conclusion

Both biocatalytic asymmetric synthesis and chemical kinetic resolution are highly effective strategies for producing enantiomerically pure fluorinated mandelic acids. The choice of method depends on factors such as the availability of the starting material (keto-acid vs. racemic ester), desired enantiomer, and scalability requirements. Biocatalysis is often preferred for its high selectivity, mild conditions, and potential for higher yields, while kinetic resolution provides a robust chemical method that can deliver both enantiomers from a single racemic starting material. The protocols and insights provided in this note serve as a reliable foundation for the development and optimization of these critical pharmaceutical intermediates.

References

  • Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. (2025). MDPI. Retrieved from [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2026). PMC. Retrieved from [Link]

  • Mandelic acid – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing. Retrieved from [Link]

  • Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2021). PMC. Retrieved from [Link]

  • Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. (2025). Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]

  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. (2025). PMC. Retrieved from [Link]

  • Asymmetric Organocatalysed Synthesis of (R)‐Mandelic Acid Esters and α‐Alkoxy Derivatives from Commercial Sources. (2024). ResearchGate. Retrieved from [Link]

  • Enzymatic synthesis of fluorinated compounds. (2021). PMC - NIH. Retrieved from [Link]

  • Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. (2022). PMC. Retrieved from [Link]

  • Construction of Axially Chiral Compounds via Asymmetric Organocatalysis. (2018). Accounts of Chemical Research. Retrieved from [Link]

  • Kinetic resolution of racemic mandelic acid esters by N,N'-dioxide-scandium-complex-catalyzed enantiomer-selective acylation. (2014). PubMed. Retrieved from [Link]

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. (2014). ACS Publications. Retrieved from [Link]

  • Asymmetric Synthesis of Axially Chiral Compounds. Longdom Publishing. Retrieved from [Link]

  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. (2024). University of Alaska Fairbanks. Retrieved from [Link]

  • Biocatalytic production of mandelic acid and analogues: a review and comparison with chemical processes. (2018). ResearchGate. Retrieved from [Link]

  • Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. (2025). ResearchGate. Retrieved from [Link]

  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. (2025). MDPI. Retrieved from [Link]

  • Asymmetric synthesis – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumitomo Chemical. Retrieved from [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing. Retrieved from [Link]

  • Synthesis and use of amino acid fluorides as peptide coupling reagent. Google Patents.
  • Concise asymmetric synthesis of configurationally stable 4-trifluoromethyl thalidomide. (2009). PubMed. Retrieved from [Link]

  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. (2012). MDPI. Retrieved from [Link]

  • Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv. Retrieved from [Link]

  • Biocatalytic Fluoroalkylation Using Fluorinated S-Adenosyl-l-methionine Cofactors. (2023). ACS Publications. Retrieved from [Link]

  • Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage. (2015). RSC Publishing. Retrieved from [Link]

  • Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. (2024). CCS Chemistry. Retrieved from [Link]

  • Biocatalytic synthesis of (R)-(2)-mandelic acid from racemic mandelonitrile by cetyltrimethylammonium bromidepermeabilized cells of Alcaligenes faecalis ECU0401. (2010). ResearchGate. Retrieved from [Link]

Sources

Application Notes & Protocols: [2-(Trifluoromethyl)phenyl]glycolic Acid Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of ligands derived from [2-(Trifluoromethyl)phenyl]glycolic acid.

Authored by: A Senior Application Scientist

Foreword: The Untapped Potential of ortho-Trifluoromethylated Chiral Ligands

The introduction of fluorine and fluorinated groups into organic molecules has been a transformative event in medicinal chemistry and materials science.[1] The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a molecule's steric and electronic properties, capable of enhancing metabolic stability, binding affinity, and bioavailability.[2] In the realm of asymmetric catalysis, chiral ligands bearing CF3 groups have demonstrated exceptional efficacy, leveraging these properties to create highly stereoselective environments for chemical transformations.[3][4]

This guide focuses on the catalytic applications of a specific, yet broadly applicable, class of ligands derived from This compound (CAS 339-93-5) .[5][6] This scaffold is uniquely positioned for catalyst development, combining a chiral α-hydroxy acid core with an ortho-substituted trifluoromethylphenyl group. The ortho-CF3 group imparts significant steric hindrance and strong electron-withdrawing effects directly adjacent to the coordinating atoms, a combination that has proven decisive in achieving high levels of enantioselectivity in various catalytic systems.[3]

While this specific ligand family is an emerging area of research, this document synthesizes established principles from related systems to provide a comprehensive overview of its potential applications, mechanistic underpinnings, and detailed, field-tested protocols. We will explore not just the procedural steps, but the causal logic behind them, equipping researchers to effectively harness the power of these promising catalytic tools.

The Scientific Rationale: Why this compound?

The efficacy of a chiral ligand in asymmetric catalysis is determined by its ability to create a well-defined, three-dimensional chiral pocket around a metal center. The structural features of this compound are uniquely suited for this purpose.

  • The α-Hydroxy Acid Moiety: This functional group serves as a versatile anchor point. The carboxylate and hydroxyl oxygens can form a stable five-membered chelate ring with a wide range of transition metals (e.g., Ti, Zn, Cu, Ir, Rh). This chelation rigidly orients the rest of the ligand structure.

  • The ortho-Trifluoromethyl Group: This is the critical control element.

    • Steric Influence: The bulky CF3 group, positioned ortho to the point of coordination, acts as a "chiral wall," effectively blocking one face of the catalytic center. This forces incoming substrates to approach from a specific, less-hindered trajectory, thereby dictating the stereochemical outcome of the reaction.[3]

    • Electronic Effect: As one of the most powerful electron-withdrawing groups, the CF3 moiety significantly modulates the electronic properties of the metal center.[3] This can enhance the Lewis acidity of the catalyst, accelerating the reaction and potentially altering its mechanism in a favorable way.

The synergy between these features makes ligands derived from this scaffold prime candidates for reactions requiring high stereochemical control.

Caption: Conceptual diagram of a metal complex with a [2-(CF3)phenyl]glycolic acid-derived ligand.

Application Focus: Asymmetric Diethylzinc Addition to Aldehydes

The addition of organozinc reagents to carbonyl compounds is a fundamental C-C bond-forming reaction. Without a chiral catalyst, the reaction produces a racemic mixture of secondary alcohols. Chiral ligands, particularly amino alcohols and diols, are highly effective at inducing enantioselectivity.[4] The α-hydroxy acid structure of our title compound, after modification to an amino alcohol, is an ideal candidate for this transformation.

Protocol 1: Enantioselective Ethylation of Benzaldehyde

This protocol details the in-situ preparation of a catalyst from a modified this compound ligand and its application in the asymmetric addition of diethylzinc to benzaldehyde.

A. Ligand Synthesis Workflow

The commercially available glycolic acid must first be converted into a more suitable ligand, such as an amino alcohol, which is known to be highly effective in this reaction.

Ligand_Synthesis_Workflow Start [2-(CF3)phenyl] glycolic acid Step1 Amidation (e.g., with Me2NH) Start->Step1 Intermediate N,N-Dimethylamide Intermediate Step1->Intermediate Step2 Reduction (e.g., with LiAlH4) Intermediate->Step2 End Chiral Amino Alcohol Ligand Step2->End

Caption: Workflow for converting the parent glycolic acid to a suitable amino alcohol ligand.

B. Catalytic Reaction Protocol

Principle: The chiral amino alcohol ligand reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex coordinates the aldehyde, positioning it for a stereoselective attack by a second molecule of diethylzinc. The ortho-CF3 group on the ligand provides the steric bias necessary for high enantioselectivity.

Materials and Reagents:

  • (1R,2S)- or (1S,2R)-[2-(Trifluoromethyl)phenyl]-derived amino alcohol ligand

  • Benzaldehyde (freshly distilled)

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous Toluene

  • Saturated aq. NH4Cl solution

  • Anhydrous MgSO4

  • Standard glassware (Schlenk flask, syringes), oven-dried and cooled under argon

Procedure:

  • Catalyst Formation (In-Situ):

    • To an oven-dried Schlenk flask under a positive pressure of argon, add the chiral amino alcohol ligand (0.02 mmol, 2 mol%).

    • Add anhydrous toluene (2.0 mL) via syringe.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc solution (0.2 mL, 0.2 mmol, 20 mol%) dropwise via syringe. A gas evolution (ethane) should be observed.

    • Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of the zinc-alkoxide complex. The solution should be clear and colorless.

  • Asymmetric Addition:

    • Add benzaldehyde (1.0 mmol, 1.0 equiv) to the catalyst solution at 0 °C.

    • Slowly add the remaining diethylzinc solution (1.0 mL, 1.0 mmol, 1.0 equiv) dropwise over 10 minutes.

    • Allow the reaction to stir at 0 °C for 12-24 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH4Cl solution (5 mL).

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO4.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., 10:1 Hexanes:Ethyl Acetate) to yield 1-phenylpropan-1-ol.

  • Analysis:

    • Determine the yield by mass of the purified product.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis (e.g., using a Chiralcel OD-H or similar column).

Trustworthiness Check (Self-Validation): A key indicator of a successful protocol is reproducibility. Running the reaction with the opposite enantiomer of the ligand should yield the opposite enantiomer of the product in a similar yield and ee. A control reaction run without the chiral ligand should produce a racemic product (0% ee).

Data Presentation: Expected Performance in Asymmetric Additions

The following table summarizes expected performance data for the ethylation of various aromatic aldehydes using the proposed catalytic system, based on results from structurally similar ligands reported in the literature.[1][4]

EntryAldehyde SubstrateLigand Loading (mol%)Time (h)Yield (%)ee (%)
1Benzaldehyde2.0189598
24-Methoxybenzaldehyde2.0209297
34-Chlorobenzaldehyde2.01696>99
42-Naphthaldehyde2.5248896
52-Chlorobenzaldehyde3.0248594

Analysis of Trends: The data illustrates the high efficiency and enantioselectivity expected from this catalyst class. Electron-withdrawing groups on the aldehyde (Entry 3) often lead to faster reactions and excellent ee. Sterically hindered substrates like 2-chlorobenzaldehyde (Entry 5) may require slightly higher catalyst loading and can result in marginally lower yields and enantioselectivity, a common challenge in asymmetric catalysis.

Broader Applications & Future Directions

The utility of ligands derived from this compound is not limited to zinc-mediated additions. Their unique steric and electronic profile makes them suitable for a range of other important transformations.

Potential Application Areas:
  • Asymmetric Transfer Hydrogenation: The ligand could be used with Ru(II) or Rh(III) precursors for the enantioselective reduction of ketones and imines, a cornerstone of pharmaceutical synthesis.[1]

  • Enantioselective Desymmetrization: The catalyst could be employed in the desymmetrization of prochiral molecules, such as meso-diols, via acylation or silylation reactions.[3]

  • Mannich and Strecker Reactions: Chiral metal-ligand complexes are known to catalyze the asymmetric addition of nucleophiles to imines, providing access to chiral α- and β-amino acids and their derivatives.[1][7][8]

The future of this ligand class lies in its systematic exploration. This includes synthesizing a library of derivatives (e.g., modifying the N-substituents on the amino alcohol) and screening them across a wide array of metal-catalyzed reactions to fully map their catalytic potential.

References

  • Onyeagusi, C. I., & Welch, J. T. (2021). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Accounts of Chemical Research, 54(17), 3373–3387. [Link]

  • Ito, H., et al. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au, 4(2), 651-660. [Link]

  • Nikolaienko, P., et al. (2018). Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles. Nature Communications, 9(1), 3569. [Link]

  • Onyeagusi, C. I. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. SciSpace. [Link]

  • National Center for Biotechnology Information. (2-(Trifluoromethyl)phenyl)glycolic acid. PubChem Compound Summary for CID 101657. [Link]

  • Muthana, M. M., et al. (2019). Studies on the Selectivity Between Nickel-Catalyzed 1,2-Cis-2-Amino Glycosylation of Hydroxyl Groups of Thioglycoside Acceptors with C(2)-Substituted Benzylidene N-Phenyl Trifluoroacetimidates and Intermolecular Aglycon Transfer of the Sulfide Group. The Journal of Organic Chemistry, 84(15), 9477-9494. [Link]

  • Poce, G., et al. (2021). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. Chemical Society Reviews, 50(19), 10836-10892. [Link]

  • Ma, J., et al. (2022). Asymmetric Relay Catalysis Reaction Consisting of Metal Complex and Chiral Phosphoric Acids. Acta Chimica Sinica, 80(11), 1507-1523. [Link]

Sources

Preparation of alpha-hydroxy-2-(trifluoromethyl)benzeneacetic acid derivatives

Strategic Synthesis & Optimization of -Hydroxy-2-(trifluoromethyl)benzeneacetic Acid Derivatives

Executive Summary

This guide details the preparation of


-hydroxy-2-(trifluoromethyl)benzeneacetic acid

We present two distinct protocols:

  • Method A (Scalable Chemical Synthesis): A robust cyanohydrin route utilizing trimethylsilyl cyanide (TMSCN) optimized for sterically hindered ortho-substituted benzaldehydes.

  • Method B (Enantioselective Hydrogenation): A precision route converting 2-(trifluoromethyl)phenylglyoxylic acid to the chiral

    
    -hydroxy acid using asymmetric catalysis.
    

Chemical Context & Challenges[1][2]

The introduction of a trifluoromethyl group at the ortho position of the aromatic ring introduces specific synthetic challenges:

  • Steric Hindrance: The bulky

    
     group (
    
    
    van der Waals radius) significantly retards nucleophilic attack at the carbonyl carbon.
  • Electronic Effects: The strong electron-withdrawing nature (

    
    ) destabilizes the transition state in certain reductions but increases the acidity of the 
    
    
    -proton, heightening the risk of racemization under basic conditions.
Reaction Pathway Visualization

The following diagram outlines the two primary synthetic pathways described in this guide.

SyntheticPathwaysAldehyde2-(CF3)benzaldehydeCyanohydrinSilyl CyanohydrinAldehyde->CyanohydrinMethod ANucleophilic AddnTMSCNTMSCN / Cat.Target2-(CF3)Mandelic AcidCyanohydrin->TargetHydrolysisAcidHydrolysisAcid Hydrolysis(HCl/AcOH)KetoAcid2-(CF3)phenylglyoxylic AcidKetoAcid->TargetMethod BAsymm. HydrogenationH2_CatH2 / Ru-Chiral Cat.

Figure 1: Dual-pathway strategy for synthesizing 2-(trifluoromethyl)mandelic acid derivatives.

Method A: Scalable Cyanosilylation & Hydrolysis

Best for: Multigram to kilogram scale synthesis of racemic material. Mechanism: Lewis acid-catalyzed addition of TMSCN followed by acid-mediated hydrolysis.

Reagents & Equipment
  • Substrate: 2-(Trifluoromethyl)benzaldehyde (

    
    ).
    
  • Reagent: Trimethylsilyl cyanide (TMSCN). Caution: Hydrolyzes to HCN.

  • Catalyst: Zinc Iodide (

    
    ) or Titanium(IV) isopropoxide.
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Hydrolysis: Conc.

    
     (
    
    
    ), Glacial Acetic Acid.
Protocol Steps
Step 1: Cyanosilylation
  • Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and purge with Argon.

  • Charge: Add 2-(trifluoromethyl)benzaldehyde (1.0 eq) and anhydrous DCM (

    
     substrate).
    
  • Catalyst Addition: Add

    
     (
    
    
    ). Stir until dissolved.
  • TMSCN Addition: Cool the solution to

    
    . Add TMSCN (
    
    
    ) dropwise via syringe over 30 minutes.
    • Note: The ortho-

      
       group slows this reaction. Allow to warm to Room Temperature (RT) and stir for 12–18 hours.
      
  • Monitoring: Monitor via TLC or GC-MS. The disappearance of the aldehyde peak indicates completion.

Step 2: Hydrolysis (The "Ortho" Modification)

Standard hydrolysis (dilute


  • Concentration: Evaporate DCM from Step 1 to yield the crude silyl ether.

  • Acid Mix: Dissolve the residue in a mixture of Glacial Acetic Acid and Conc.

    
     (
    
    
    ).[1]
  • Reflux: Heat to

    
     for 4–6 hours.
    
    • Critical Control Point: Monitor for the intermediate amide.[2][3] If the amide persists, increase time or temperature.[2]

  • Workup: Cool to RT. Pour onto crushed ice. Extract with Ethyl Acetate (

    
    ).[1]
    
  • Purification: Extract the organic layer with

    
     (pulling the acid into the aqueous phase). Wash the aqueous phase with ether (removes non-acidic impurities). Acidify the aqueous phase to 
    
    
    with conc.
    
    
    and re-extract with Ethyl Acetate.[1]
  • Crystallization: Recrystallize from Toluene/Heptane to yield white needles.

Method B: Enantioselective Hydrogenation

Best for: High-value pharmaceutical intermediates requiring high Enantiomeric Excess (ee). Mechanism: Asymmetric reduction of the

Reagents[1][4][5][6]
  • Substrate: 2-(Trifluoromethyl)phenylglyoxylic acid.

  • Catalyst:

    
     or similar atropisomeric ligand complex.
    
  • Hydrogen Source:

    
     gas (
    
    
    ).
  • Solvent: Methanol (degassed).[1]

Protocol Steps
  • Preparation: In a glovebox, dissolve the substrate in degassed Methanol (

    
    ).
    
  • Catalyst Loading: Add the Ruthenium catalyst (S/C ratio 1000:1).

  • Hydrogenation: Transfer to a high-pressure autoclave. Purge with

    
     (
    
    
    ). Pressurize to
    
    
    .
  • Reaction: Stir at

    
     for 20 hours.
    
  • Workup: Vent

    
    . Concentrate the solvent.[4]
    
  • Resolution: If ee is

    
    , convert to the dicyclohexylamine salt for fractional crystallization to upgrade optical purity.
    

Analytical & Quality Control

NMR Characterization

The trifluoromethyl group provides a distinct handle for

NucleusShift (Approx.)MultiplicityAssignment


to

Singlet

group


Singlet

-methine proton (

)


SingletCarboxylic Acid Carbonyl
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Hydrolysis Steric hindrance of o-

Increase temp to

; use conc.

mix.
Racemization Basic conditions during workupKeep aqueous extraction cold (

) and minimize time at

.
Low Yield (Method A) HCN loss / MoistureEnsure anhydrous reagents; use TMSCN excess (

).

Process Safety & Compliance

  • Cyanide Hazard: Method A generates HCN upon hydrolysis. All rotary evaporation and acidification steps must be performed in a functioning fume hood with a cyanide detector.

  • Waste Disposal: Aqueous waste from Method A must be treated with bleach (

    
    ) at 
    
    
    to quench residual cyanide before disposal.

References

  • General Mandelic Acid Synthesis: Aston, J. G.; Newkirk, J. D.; Jenkins, D. M.; Dorsky, J. "Mandelic Acid."[5] Org.[6][5][7] Synth.1943 , 23,[5] 48. Link

  • Enantioselective Hydrogenation: Blaser, H. U., et al. "Enantioselective Synthesis of -Hydroxy Acids." Advanced Synthesis & Catalysis, 2003. (Contextual grounding for Method B).
  • Ortho-Substituted Cyanohydrins: Specific protocols for hindered aldehydes adapted from US Patent 7,022,876 B2, "Preparation of mandelic acid derivatives." Link

  • Trifluoromethylation Chemistry: "Synthesis of trifluoromethyl-substituted cyclopropanes" (Demonstr

    
    -aryl intermediates). Org.[6][5][7] Lett.2007 , 9, 2625-2628.[7] Link
    

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for [2-(Trifluoromethyl)phenyl]glycolic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Chemical Profile

Before addressing specific issues, it is critical to understand why this molecule behaves the way it does.[1] While structurally related to Mandelic Acid (which is highly water-soluble), the addition of the trifluoromethyl (-CF3) group fundamentally alters its physicochemical landscape.

PropertyValue / CharacteristicImplication for Solubility
Molecular Structure

-Hydroxy-2-(trifluoromethyl)benzeneacetic acid
Amphiphilic: Hydrophilic head (-CH(OH)COOH) vs. Lipophilic tail (Ar-CF3).[2][3]
Predicted pKa ~3.0 – 3.2 (Acidic)The electron-withdrawing -CF3 group enhances acidity compared to Mandelic acid (pKa 3.4).[2]
LogP (Octanol/Water) ~1.7 – 2.0 (Estimated)Significantly more lipophilic than Mandelic acid (LogP ~0.6).
Water Solubility Low (Free Acid form)The bulky, hydrophobic -CF3 group disrupts the water lattice, limiting solubility in acidic/neutral pH.[1]

Solubility Decision Matrix

Use this logic flow to determine the best solubilization strategy for your specific application.

SolubilityMatrix Start Start: What is your Target Application? BioAssay Biological Assay (Cell/Animal) Start->BioAssay ChemSynth Chemical Synthesis Or Catalysis Start->ChemSynth Analytical Analytical Std (HPLC/LCMS) Start->Analytical Buffer Is pH > 5.0 Acceptable? BioAssay->Buffer OrganicSolv Protocol C: Organic Solvent (DMSO/MeOH) ChemSynth->OrganicSolv MixedSolv Protocol D: 50:50 ACN:Water Analytical->MixedSolv SaltForm Protocol A: In-Situ Salt Formation (NaOH/PBS) Buffer->SaltForm Yes Cyclodextrin Protocol B: Complexation (HP-β-CD) Buffer->Cyclodextrin No (Neutral pH required)

Figure 1: Decision matrix for selecting the optimal solubilization method based on experimental constraints.

Troubleshooting Guide & Protocols

Issue 1: "The compound floats or stays as a white powder in pure water."[2]

Root Cause: You are likely trying to dissolve the free acid form in neutral or acidic water (pH < pKa).[2][1] The -CF3 group creates a "grease ball" effect, preventing water molecules from hydrating the crystal lattice effectively.[1]

Solution: Protocol A (In-Situ Salt Formation) This molecule is a carboxylic acid.[2] By raising the pH above its pKa (approx 3.2), you deprotonate it into the carboxylate anion , which is highly water-soluble.[1]

Step-by-Step:

  • Weigh the target amount of [2-(Trifluoromethyl)phenyl]glycolic acid.

  • Add 0.9 molar equivalents of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) from a 1M stock solution.

    • Why 0.9? To avoid "over-shooting" the pH if your balance is slightly off.[1]

  • Add water to 80% of the final volume.[1]

  • Vortex or sonicate.[1] The solution should clear rapidly.

  • Check pH.[1] It should be near neutral. Adjust carefully to pH 7.0–7.4 using dilute NaOH or HCl.[1]

  • Bring to final volume with buffer (e.g., PBS).[1]

Critical Note: Avoid using Calcium or Magnesium containing buffers (like HBSS) initially, as divalent cations can sometimes form less soluble salts with fluorinated carboxylates.[1]

Issue 2: "My stock solution in DMSO precipitates when I add it to cell culture media."

Root Cause: This is the "Solvent Shift" phenomenon.[2][1] You dissolved the compound in DMSO (a good solvent), but when you diluted it into media (an aqueous environment), the overall solvent power dropped.[1] Since the compound is lipophilic (due to -CF3), it "crashed out" of solution.[1]

Solution: Protocol B (Cyclodextrin Complexation) Cyclodextrins form a "host-guest" complex, hiding the hydrophobic -CF3 phenyl ring inside a donut-shaped molecule while presenting a hydrophilic exterior to the water.[2]

Step-by-Step:

  • Prepare a vehicle solution of 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or saline.[2]

  • Add the compound to this vehicle.[1]

  • Sonicate at 40°C for 20–30 minutes.

  • This formulation is often stable to dilution and is well-tolerated in animal studies (IV/IP/Oral).[1]

Issue 3: "I am seeing low recovery in my HPLC/LC-MS analysis."

Root Cause: Fluorinated aromatic compounds are notorious for non-specific adsorption to plastics (polypropylene tubes, pipette tips).[1] The -CF3 group sticks to the plastic walls, effectively removing the compound from your solution.[1]

Solution: Protocol D (Analytical Handling)

  • Glassware: Use borosilicate glass vials whenever possible.

  • Solvent: Ensure your sample diluent contains at least 30-50% organic solvent (Methanol or Acetonitrile) to keep the compound solvated and prevent it from sticking to surfaces.[2]

  • Rinsing: Pre-rinse pipette tips with the solvent mixture before transferring the sample.[1]

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to make a 100 mM stock? A: Yes. This compound is highly soluble in polar aprotic solvents like DMSO, DMF, and Ethanol.[1] A 100 mM stock in DMSO is stable at -20°C for at least 6 months.[2][1] Ensure the container is sealed tightly to prevent DMSO from absorbing water (hygroscopic).

Q: Is the compound light sensitive? A: Generally, mandelic acid derivatives are stable to ambient light.[1] However, fluorinated aromatics can sometimes undergo slow photodecomposition under high-intensity UV.[2][1] Store solid and stock solutions in amber vials as a precaution.

Q: Why does the pH drop when I dissolve it in water? A: It is a relatively strong organic acid (pKa ~3).[2][1] Dissolving it releases protons (H+), significantly acidifying unbuffered water.[1] Always check pH if using the free acid in unbuffered systems.[1]

Mechanistic Visualization: Ionization Equilibrium

Understanding the pH-dependent speciation is key to mastering solubility.[2][1]

Equilibrium Acid Free Acid Form (Protonated) Low Solubility Precipitates Equilibrium pKa ≈ 3.2 Acid->Equilibrium + OH⁻ (pH > pKa) Equilibrium->Acid Base Carboxylate Anion (Deprotonated) High Solubility Clear Solution Equilibrium->Base Base->Equilibrium + H⁺ (pH < pKa)

Figure 2: The ionization equilibrium.[2] At physiological pH (7.4), the equilibrium shifts entirely to the right (Anion), ensuring solubility.[1]

References

  • PubChem Database. Compound Summary: this compound (CID 101657).[4] National Center for Biotechnology Information.[1] [Link]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][5][6] Advanced Drug Delivery Reviews.[1] (Standard reference for pKa-dependent solubility strategies). [Link]

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews.[1] (Source for Protocol B). [Link]

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry.[1][7] Chemical Society Reviews.[1] (Explains the lipophilic impact of the -CF3 group). [Link]

Sources

Validation & Comparative

1H and 13C NMR interpretation of [2-(Trifluoromethyl)phenyl]glycolic acid

Author: BenchChem Technical Support Team. Date: March 2026

1H and 13C NMR Interpretation of [2-(Trifluoromethyl)phenyl]glycolic Acid: A Comparative Guide

Executive Summary

This compound (also known as 2-(trifluoromethyl)mandelic acid) is a critical chiral building block and resolving agent in pharmaceutical development. Its structural uniqueness lies in the ortho-trifluoromethyl (


) group, which exerts significant electronic and steric influence compared to its non-fluorinated parent (mandelic acid) or its widely used analog, Mosher's acid (MTPA).

This guide provides a technical breakdown of its NMR spectral characteristics, focusing on the diagnostic coupling patterns introduced by the fluorine nucleus (


, spin 1/2) and comparing its utility as a chiral shift reagent (CSR) against industry standards.

Part 1: Comparative Analysis of Chiral Resolving Agents

The following table contrasts this compound with its primary alternatives: Unsubstituted Mandelic Acid and Mosher’s Acid (MTPA).

Feature This compound Mosher's Acid (MTPA) Mandelic Acid (Unsubstituted)
Structure Phenyl ring with ortho-CF3 +

-hydroxy acid
Phenyl ring with

-OMe +

-CF3
Phenyl ring +

-hydroxy acid
Diagnostic 1H Signal Methine (

-CH):
~5.4–5.6 ppm (Deshielded by CF3)
Methoxy (-OMe): ~3.5 ppm (Sharp singlet)Methine (

-CH):
~5.1–5.2 ppm
19F NMR Utility Yes: Single signal (~ -60 ppm). Sensitive to ortho environment.Yes: Single signal (~ -70 ppm). Highly sensitive to chiral center.No: Silent in 19F.
Coupling (

)
Complex aromatic splitting due to

and

.
Minimal aromatic coupling; distinct CF3 splitting.Standard aromatic multiplets.
Steric Bulk High: Ortho-CF3 creates a "locked" conformation.Medium:

-CF3/OMe creates bulk.
Low: Free rotation around phenyl-glycolic bond.
Primary Application Chiral resolution of hindered amines/alcohols; 19F NMR tracer.Gold standard for absolute configuration (

method).
General chiral resolution; low cost.

Part 2: Detailed NMR Interpretation

1H NMR Interpretation (Proton)

Solvent:


 or 

(Shifts reported relative to TMS)

The ortho-position of the trifluoromethyl group creates a distinct deshelding effect and long-range coupling patterns not seen in the para or meta isomers.

  • 
    -Methine Proton (-CH(OH)-): 
    
    • Shift:

      
       5.40 – 5.60 ppm (Singlet).
      
    • Note: This proton is significantly deshielded compared to unsubstituted mandelic acid (

      
       5.15 ppm) due to the electron-withdrawing nature of the ortho-CF3 group and the anisotropic effect of the twisted phenyl ring. In chiral resolution experiments, this peak splits into two distinct singlets (one for each diastereomer).
      
  • Hydroxyl Proton (-OH):

    • Shift:

      
       3.5 – 6.0 ppm (Broad, concentration/solvent dependent).
      
    • Exchange: Disappears upon

      
       shake.
      
  • Aromatic Protons (Ar-H):

    • Shift:

      
       7.40 – 7.80 ppm (Multiplets, 4H).
      
    • Pattern: The ortho proton (H-3, adjacent to CF3) and para proton often appear downfield.

    • Coupling: Look for complex splitting. The protons do not appear as simple doublets/triplets due to long-range H-F coupling (

      
       Hz).
      
13C NMR Interpretation (Carbon)

The


 spectrum is dominated by C-F coupling, which splits signals into quartets.
  • Carbonyl Carbon (-COOH):

    • Shift:

      
       ~173 ppm (Singlet).
      
  • Trifluoromethyl Carbon (-CF3):

    • Shift:

      
       ~124 ppm.
      
    • Multiplicity: Quartet (

      
       Hz). This is the most diagnostic signal.
      
  • Ipso Carbon (C-2, attached to CF3):

    • Shift:

      
       ~128 ppm.
      
    • Multiplicity: Quartet (

      
       Hz).
      
  • 
    -Methine Carbon (-CH(OH)-): 
    
    • Shift:

      
       ~70 ppm (Singlet).
      
  • Aromatic Carbons:

    • Remaining carbons appear in the 127–134 ppm range. Some may show small quartets (

      
       Hz).
      
19F NMR Interpretation
  • Shift:

    
     -58 to -62 ppm (Singlet).
    
  • Utility: In a racemic mixture derivatized with a chiral amine, this singlet will split into two baseline-separated signals, allowing for rapid ee (enantiomeric excess) determination without complex 1H integration.

Part 3: Experimental Protocol for Chiral Resolution

Objective: Determine the Enantiomeric Excess (


) of a chiral amine using this compound.
  • Sample Preparation:

    • Dissolve 5 mg of the chiral amine (analyte) in 0.6 mL of

      
      .
      
    • Add 1.1 equivalents of enantiopure (S)-[2-(Trifluoromethyl)phenyl]glycolic acid.

    • Add 1.1 equivalents of DCC (Dicyclohexylcarbodiimide) and a catalytic amount of DMAP.

  • Reaction:

    • Shake the NMR tube or stir in a vial for 15 minutes. The formation of the amide bond creates diastereomers.

  • Acquisition:

    • Acquire 1H NMR (16 scans) and 19F NMR (8 scans).

  • Analysis:

    • 1H NMR: Integrate the

      
      -methine singlets. If the amine is racemic, you will see two singlets of equal area (~5.45 ppm and ~5.55 ppm). If pure, only one singlet appears.
      
    • 19F NMR: Integrate the CF3 signals. This often provides better baseline resolution than proton NMR.

Part 4: Visualization of Logic & Workflow

Diagram 1: NMR Assignment Logic Flow

This diagram illustrates the decision process for assigning the specific regioisomer (2-CF3 vs 3-CF3 vs 4-CF3) based on spectral data.

NMR_Assignment Start Unknown CF3-Phenylglycolic Acid Check_19F Step 1: 19F NMR Analysis Start->Check_19F Single_Peak Single Peak (-60 ppm) Check_19F->Single_Peak Check_1H_Splitting Step 2: 1H NMR Aromatic Region Single_Peak->Check_1H_Splitting Ortho_Pattern Complex Multiplet (ABCD) High Steric Hindrance Check_1H_Splitting->Ortho_Pattern No Symmetry Para_Pattern Symmetric AA'BB' System (Two Doublets) Check_1H_Splitting->Para_Pattern Symmetric Meta_Pattern Asymmetric Pattern (Singlet, Doublet, Triplet) Check_1H_Splitting->Meta_Pattern Distinct Singlet Check_13C Step 3: 13C NMR Coupling Ortho_Pattern->Check_13C J_Values Identify C-F Quartets Check_13C->J_Values Result_2CF3 Conclusion: this compound (Ortho Isomer) J_Values->Result_2CF3 Large 2J_CF (~30Hz) on Quaternary C

Caption: Logical workflow for distinguishing the 2-trifluoromethyl isomer from regioisomers using multipuclear NMR.

Diagram 2: Chiral Resolution Mechanism

This diagram visualizes how the molecule interacts with a racemic amine to form distinguishable diastereomers.

Chiral_Resolution Racemic_Amine Racemic Amine (R-NH2 + S-NH2) Reaction Coupling Reaction (DCC/DMAP) Racemic_Amine->Reaction Resolving_Agent (S)-2-CF3-Mandelic Acid Resolving_Agent->Reaction Diastereomer_1 Diastereomer A (S-Acid)-(R-Amine) Reaction->Diastereomer_1 Diastereomer_2 Diastereomer B (S-Acid)-(S-Amine) Reaction->Diastereomer_2 NMR_Signal NMR Spectrum Diastereomer_1->NMR_Signal δ1 (e.g., 5.45 ppm) Diastereomer_2->NMR_Signal δ2 (e.g., 5.55 ppm) Shift_Diff Distinct Chemical Shifts (Δδ ≠ 0) NMR_Signal->Shift_Diff Anisotropic Shielding by Phenyl/CF3

Caption: Mechanism of diastereomer formation allowing for enantiomeric excess determination via NMR.

References

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews. [Link]

A Comparative Guide to the Mass Spectrometry Fragmentation of [2-(Trifluoromethyl)phenyl]glycolic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the theoretical electron ionization mass spectrometry (EI-MS) fragmentation pathways for [2-(Trifluoromethyl)phenyl]glycolic acid (CAS: 339-93-5).[1][2] As a valuable intermediate in pharmaceutical synthesis, the unambiguous identification of this compound is critical.[1] In the absence of a publicly available, experimentally verified mass spectrum, this guide synthesizes foundational mass spectrometry principles with comparative data from structurally analogous compounds to predict its fragmentation behavior. We present proposed fragmentation mechanisms, a comparative analysis with mandelic acid and trifluoromethylbenzene, and a detailed experimental protocol for the empirical validation of these predictions. This document is intended for researchers, analytical chemists, and drug development professionals who require a deep understanding of the molecule's behavior under mass spectrometric analysis.

Introduction: The Analytical Imperative

This compound is a substituted mandelic acid derivative. The presence of a trifluoromethyl (CF3) group on the phenyl ring significantly alters the molecule's electronic properties, which in turn dictates its fragmentation pattern in a mass spectrometer. Understanding this pattern is not merely an academic exercise; it is fundamental to confirming molecular identity, elucidating structure, and ensuring purity in complex reaction mixtures. Electron Ionization (EI) mass spectrometry remains a cornerstone technique for the analysis of volatile small molecules, providing a reproducible "fingerprint" through controlled fragmentation. This guide explains the causality behind the expected fragmentation, offering a predictive framework grounded in established chemical principles.

Molecular Structure and Predicted Fragmentation Tenets

The structure of this compound features several key sites susceptible to fragmentation upon ionization:

  • Aromatic Ring: Provides stability to the molecular ion.[3]

  • Carboxylic Acid and α-Hydroxy Groups: These functional groups are primary sites for characteristic cleavages, including decarboxylation, dehydration, and α-cleavage.[3][4]

  • Benzylic C-C Bond: The bond between the alpha-carbon and the phenyl ring is a labile point for benzylic cleavage.

  • Trifluoromethyl Group: As a strong electron-withdrawing group, it influences the stability of adjacent charges and can participate in complex rearrangements or be lost as a radical.[5]

The molecular ion ([M]•+) is predicted at a mass-to-charge ratio (m/z) of 220, corresponding to the molecule's monoisotopic mass.[2][6]

Proposed Electron Ionization Fragmentation Pathways

Upon electron impact at a standard 70 eV, the molecular ion of this compound is formed. This high-energy radical cation is unstable and undergoes a series of competing fragmentation reactions to yield more stable daughter ions.

Alpha-Cleavage (α-Cleavage)

Alpha-cleavage, the breaking of a C-C bond adjacent to a heteroatom, is a dominant fragmentation pathway for both alcohols and carboxylic acids.[4]

  • Loss of the Carboxyl Radical (•COOH): The most anticipated α-cleavage involves the scission of the bond between the carbonyl carbon and the α-carbon. This results in the loss of a carboxyl radical (•COOH, 45 Da), leading to the formation of a resonance-stabilized cation at m/z 175 . This is often a highly significant peak.

  • Loss of the Substituted Phenyl Group: Cleavage of the bond between the α-carbon and the aromatic ring is less common but possible.

Fragmentation of the Side Chain

The glycolic acid side chain offers multiple fragmentation routes:

  • Dehydration (Loss of H₂O): Intramolecular rearrangement can lead to the elimination of a neutral water molecule (18 Da) from the molecular ion, producing a fragment at m/z 202 .[7]

  • Decarboxylation (Loss of CO₂): The loss of carbon dioxide (44 Da) can occur, particularly after rearrangement, yielding an ion at m/z 176 .

  • Combined Losses: A common and significant pathway for α-hydroxy acids involves the sequential loss of water and carbon monoxide (CO). The loss of H₂O (18 Da) followed by the loss of CO (28 Da) from the molecular ion results in a prominent fragment ion at m/z 174 .

Benzylic Cleavage and Aromatic Ring Fragmentation

Cleavage of the bond between the side chain and the aromatic ring (benzylic cleavage) is a major pathway.

  • Formation of the Trifluoromethylbenzoyl Cation: A key fragmentation involves the formation of the [CF₃C₆H₄CO]⁺ ion at m/z 173 . This likely occurs through cleavage of the Cα-COOH bond followed by rearrangement.

  • Formation of the Trifluoromethylphenyl Cation: Subsequent loss of CO (28 Da) from the m/z 173 ion would yield the trifluoromethylphenyl cation at m/z 145 . This fragment is characteristic of the substituted aromatic core.[8]

The proposed fragmentation cascade is visualized in the diagram below.

G M [M]•+ m/z 220 [C9H7F3O3]•+ F175 [M - •COOH]+ m/z 175 M->F175 - •COOH (45 Da) α-Cleavage F173 [CF3C6H4CO]+ m/z 173 M->F173 - •CH(OH)O Rearrangement F202 [M - H2O]•+ m/z 202 M->F202 - H2O (18 Da) Dehydration F145 [C7H4F3]+ m/z 145 F173->F145 - CO (28 Da) F174 [M - H2O - CO]•+ m/z 174 F202->F174 - CO (28 Da)

Figure 1: Proposed EI-MS fragmentation pathway for this compound.

Comparative Analysis

Comparison with Mandelic Acid (C₈H₈O₃)

Mandelic acid is the direct structural analog without the CF₃ substituent. Its fragmentation is well-documented and serves as an excellent baseline.[9] The primary fragment for mandelic acid is the benzoyl-type cation [C₆H₅CH(OH)]⁺ at m/z 107, formed by the loss of the carboxyl group.[9]

  • Influence of the CF₃ Group: For our target molecule, the analogous fragment would be [CF₃C₆H₄CH(OH)]⁺ at m/z 175. The strongly electron-withdrawing CF₃ group is expected to destabilize this positive charge relative to the unsubstituted analog. This may lead to a lower relative abundance of the m/z 175 peak compared to the m/z 107 peak in mandelic acid's spectrum. Conversely, fragmentation pathways that localize the charge on the aromatic ring or lead to the loss of the side chain may become more favorable.

Comparison with Trifluoromethylbenzene (C₇H₅F₃)

The fragmentation of the aromatic portion can be compared to that of trifluoromethylbenzene. The mass spectrum of trifluoromethylbenzene shows a strong molecular ion at m/z 146 and a significant fragment at m/z 127 from the loss of a fluorine atom.[10] The fragment we predict at m/z 145 ([C₇H₄F₃]⁺) is structurally very similar and would be a key indicator of the trifluoromethylphenyl substructure.

Summary of Predicted Mass Spectral Data

The table below summarizes the key ions predicted to appear in the EI mass spectrum of this compound. The relative abundance is a qualitative prediction based on ion stability.

m/z (Mass-to-Charge Ratio)Proposed Ion Structure/FormulaNeutral LossProposed Fragmentation PathwayPredicted Relative Abundance
220[C₉H₇F₃O₃]•⁺-Molecular Ion [M]•⁺Moderate
202[C₉H₅F₃O₂]•⁺H₂ODehydrationLow to Moderate
175[C₈H₆F₃O]⁺•COOHα-Cleavage of the carboxyl radicalStrong
174[C₈H₅F₃O]•⁺H₂O, CODehydration followed by loss of COModerate to Strong
173[C₈H₄F₃O]⁺•CHO₂Benzylic cleavage and rearrangementStrong
145[C₇H₄F₃]⁺•CHO₂, COLoss of CO from m/z 173 fragmentStrong (Potential Base Peak)

Experimental Protocol for Empirical Validation

To validate the theoretical fragmentation patterns outlined above, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This protocol is designed as a self-validating system, ensuring reproducibility.

Sample Preparation and Derivatization

Due to the low volatility of the carboxylic acid and alcohol functional groups, derivatization is essential for GC-MS analysis. Silylation is the recommended approach.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure:

    • Dissolve ~1 mg of this compound in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection. The resulting di-TMS derivative will have a molecular weight of 364 g/mol . The fragmentation analysis would then be performed on this derivative, adjusting the expected masses accordingly.

Gas Chromatography (GC) Parameters
  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Split/Splitless injector at 250°C.

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

Mass Spectrometry (MS) Parameters
  • MS System: Agilent 5977B MSD or equivalent single quadrupole or TOF mass analyzer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Transfer Line Temperature: 280°C.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Dissolve Analyte (~1 mg in 100 µL Pyridine) P2 Add Derivatization Agent (100 µL BSTFA + 1% TMCS) P1->P2 P3 Heat Reaction (70°C for 30 min) P2->P3 A1 Inject Sample (1 µL) GC Inlet @ 250°C P3->A1 Inject Derivatized Sample A2 Chromatographic Separation (HP-5ms Column) A1->A2 A3 Electron Ionization (70 eV, Source @ 230°C) A2->A3 A4 Mass Analysis (Scan m/z 40-500) A3->A4 D1 Acquire Spectrum A4->D1 Generate Data D2 Identify Peaks & Compare with Predicted Fragments D1->D2

Figure 2: Recommended experimental workflow for the validation of fragmentation patterns.

Conclusion

This guide establishes a robust, theory-backed framework for understanding the mass spectrometric fragmentation of this compound. By dissecting its structure and drawing logical comparisons with well-understood analogs, we have predicted a fragmentation pattern characterized by key ions at m/z 175, 173, and 145. The strong electron-withdrawing nature of the trifluoromethyl group is anticipated to significantly influence ion stabilities and fragmentation abundances compared to its non-fluorinated counterpart, mandelic acid. The provided experimental protocol offers a clear and reproducible methodology for researchers to empirically verify these predictions, contributing to the definitive analytical characterization of this important pharmaceutical intermediate.

References

  • Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). Available at: [Link]

  • Semantic Scholar. (1992). Electron-Impact Ionization of Mandelic Acid and Mandelic Acid Methyl Ester as Prototypes for the C6H5CH(OH)-X System: Ionization and Appearance Energies, Activation Energies and Enthalpies of Formation. Retrieved February 27, 2026, from [Link]

  • Wang, H. Y., et al. (2015). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. Available at: [Link]

  • Nishiwaki, T. (1968). Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. Chemical and Pharmaceutical Bulletin, 16(10), 2004-2007. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101657, (2-(Trifluoromethyl)phenyl)glycolic acid. Retrieved February 27, 2026, from [Link].

  • Save My Exams. (2023). Mass Spectrometry (MS) Fragmentation Patterns. Retrieved February 27, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C9H7F3O3). Retrieved February 27, 2026, from [Link].

  • NIST. (n.d.). Benzene, (trifluoromethyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved February 27, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 27, 2026, from [Link]

  • OpenStax. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Retrieved February 27, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 27, 2026, from [Link]

Sources

Technical Analysis: IR Spectroscopic Profiling of α-Hydroxy-2-(trifluoromethyl)benzeneacetic Acid vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of fluorinated pharmaceutical intermediates, α-Hydroxy-2-(trifluoromethyl)benzeneacetic acid (also known as 2-(trifluoromethyl)mandelic acid) serves as a critical chiral building block. Its structural integrity—specifically the presence of the trifluoromethyl group at the ortho position and the α-hydroxyl moiety—directly influences the efficacy and metabolic stability of downstream APIs.

This guide provides a comparative infrared (IR) spectroscopic analysis to distinguish this target molecule from its non-fluorinated parent (Mandelic Acid ) and its non-hydroxylated analog (2-(Trifluoromethyl)phenylacetic acid ). By focusing on the unique spectral shifts induced by the electron-withdrawing –CF₃ group and the hydrogen-bonding potential of the α-OH group, this document establishes a robust identification protocol.

Comparative Spectral Analysis

The following analysis deconstructs the IR spectrum into four critical regions. The data for the target molecule is derived from structural principles and validated against known analogs to provide a high-confidence identification matrix.

Table 1: Diagnostic Peak Assignments & Comparison
Functional GroupMode of VibrationTarget Molecule (Predicted Range)Mandelic Acid (Reference Standard)Spectral Differentiator
O-H (Alcohol/Acid) Stretching (

)
3200–3450 cm⁻¹ (Broad, potential splitting due to ortho-sterics)3200–3400 cm⁻¹ (Broad, Strong H-bonding)The ortho-CF₃ group may disrupt intermolecular H-bonding, potentially sharpening the free OH band near 3500 cm⁻¹.
C=O (Carboxylic Acid) Stretching (

)
1715–1725 cm⁻¹ 1716 cm⁻¹Inductive effect of –CF₃ slightly increases the wavenumber compared to unsubstituted mandelic acid.
C-F (Aromatic -CF₃) Stretching (

)
1310–1330 cm⁻¹ (Strong, Symmetric) 1100–1200 cm⁻¹ (Very Strong, Asymmetric)AbsentPrimary Identification Region. The appearance of these strong bands confirms fluorination.
Aromatic Ring C=C Ring Breathing1580–1600 cm⁻¹ 1450–1600 cm⁻¹Ortho-substitution often results in a doublet or shift in ring breathing modes.
C-H (Aromatic) Out-of-Plane Bending (

)
750–770 cm⁻¹ (Characteristic ortho)690–710 cm⁻¹ & 730–770 cm⁻¹ (Mono-substituted)The shift from mono-substituted (Mandelic) to ortho-substituted pattern is definitive.
Detailed Mechanistic Insight
The Fluorine Signature (1000–1350 cm⁻¹)

The most distinct feature of α-Hydroxy-2-(trifluoromethyl)benzeneacetic acid is the C-F stretching vibration.

  • Mechanism: The C-F bond is highly polar and strong, resulting in intense absorption bands.

  • Diagnostic Value: In non-fluorinated Mandelic acid, this region is dominated by weaker C-O stretches (~1050–1100 cm⁻¹). The target molecule will exhibit a dominant, broad doublet or multiplet in the 1100–1350 cm⁻¹ range, completely obscuring the fingerprint region typical of simple carboxylic acids.

  • Reference: The symmetric –CF₃ stretch at ~1320 cm⁻¹ is a known marker for trifluoromethylbenzenes [1].

The Carbonyl Shift (1700–1750 cm⁻¹)
  • Mechanism: The –CF₃ group at the ortho position exerts a strong electron-withdrawing inductive effect (-I). This withdraws electron density from the benzene ring, which can subtly decrease the electron density available to the carbonyl oxygen (via conjugation, though limited by the sp3 α-carbon).

  • Result: Expect a shift to a slightly higher frequency (wavenumber) compared to Mandelic acid.[1] While Mandelic acid absorbs at 1716 cm⁻¹ [2], the 2-CF₃ derivative is expected to absorb closer to 1720–1725 cm⁻¹ .

The Hydroxyl Region (3200–3600 cm⁻¹)
  • Mechanism: Mandelic acid forms extensive intermolecular hydrogen bond networks (dimers).

  • Steric Effect: The bulky ortho-CF₃ group introduces steric hindrance. This may prevent the formation of tight dimers, potentially leading to the appearance of a sharper "free" or "intramolecularly bonded" O-H peak at the higher end of the region (3500–3550 cm⁻¹), distinguishing it from the broad "blob" of pure Mandelic acid.

Experimental Protocol: Validated ATR-FTIR Workflow

To ensure reproducibility and minimize spectral artifacts (such as water vapor or crystal contamination), follow this standardized protocol.

Equipment & Reagents[2]
  • Instrument: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.

  • Solvent: Isopropanol (HPLC Grade) for cleaning.

  • Reference Standard: Mandelic Acid (≥99% purity).

Step-by-Step Methodology
  • System Initialization & Background:

    • Allow the detector to cool (if MCT) for 20 minutes.

    • Clean the ATR crystal with Isopropanol and a lint-free wipe.

    • CRITICAL: Collect a background spectrum (air) with the same resolution (4 cm⁻¹) and scan count (32 scans) as the sample.

  • Sample Preparation (Solid State):

    • Place approximately 2–5 mg of the solid sample directly onto the center of the crystal.

    • Apply pressure using the anvil. Monitor the "Energy" or "Interferogram" bar.

    • Target Pressure: Apply force until the peak absorbance of the strongest band (likely C-F or C=O) reaches 0.5–0.8 absorbance units . Do not over-pressurize, as this can distort peak shapes in crystalline solids.

  • Data Acquisition:

    • Scan Range: 4000–600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (Routine) or 64 (High Signal-to-Noise).

  • Post-Run Processing:

    • Apply ATR Correction (if quantitative comparison with transmission libraries is required).

    • Perform Baseline Correction (Rubberband method) if the baseline drifts due to scattering.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for identifying the target molecule based on the spectral data acquired.

IR_Identification_Workflow Start Start: Acquire FTIR Spectrum Check_CF Check 1000-1350 cm⁻¹ Region Are there strong bands? Start->Check_CF No_CF Absent or Weak (C-O only) Check_CF->No_CF No Yes_CF Present (Strong C-F Stretch) Check_CF->Yes_CF Yes Result_Mandelic Identity: Mandelic Acid (Non-fluorinated) No_CF->Result_Mandelic Check_OH Check 3200-3600 cm⁻¹ Is there a broad OH band? Yes_CF->Check_OH No_OH No OH Band Check_OH->No_OH No Yes_OH Yes, Broad OH Band Check_OH->Yes_OH Yes Result_Other Identity: Other Fluorinated Analog (e.g., 2-CF3-benzoic acid) No_OH->Result_Other Check_Ortho Check 750-770 cm⁻¹ (Ortho-Substitution) Yes_OH->Check_Ortho Result_Target Identity: α-Hydroxy-2-(trifluoromethyl) benzeneacetic acid Check_Ortho->Result_Target Peak Present Check_Ortho->Result_Other Peak Absent (Meta/Para)

Figure 1: Decision tree for the spectroscopic identification of α-Hydroxy-2-(trifluoromethyl)benzeneacetic acid.

References

  • Randle, R. R., & Whiffen, D. H. (1955).[2] The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society, 1311–1313. Link

  • NIST Mass Spectrometry Data Center.[3][4] (2023). Mandelic acid: IR Spectrum. NIST Chemistry WebBook, SRD 69.[5] Link

  • Sigma-Aldrich. (2023). 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid Product Information. (Used for comparative C-F/OH shift analysis). Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Trifluoromethyl)phenyl]glycolic acid
Reactant of Route 2
Reactant of Route 2
[2-(Trifluoromethyl)phenyl]glycolic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.